(R)-GSK866
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21Cl2F4N5O3 |
|---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
5-amino-N-[(2R)-2-[[(2,6-dichlorobenzoyl)-ethylamino]methyl]-3,3,3-trifluoro-2-hydroxypropyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H21Cl2F4N5O3/c1-2-33(21(36)18-16(24)4-3-5-17(18)25)12-22(37,23(27,28)29)11-31-20(35)15-10-32-34(19(15)30)14-8-6-13(26)7-9-14/h3-10,37H,2,11-12,30H2,1H3,(H,31,35)/t22-/m1/s1 |
InChI Key |
LKQMULLPLYLIGW-JOCHJYFZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-GSK866: A Deep Dive into its Selective Glucocorticoid Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK866 is a pioneering non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has garnered significant interest within the scientific community. As a SEGRA, this compound represents a promising therapeutic strategy aimed at dissociating the anti-inflammatory effects of glucocorticoids from their often-debilitating metabolic side effects. Traditional glucocorticoids exert their effects through two primary mechanisms: transactivation and transrepression. While transrepression is largely associated with the desired anti-inflammatory actions, transactivation is linked to many of the adverse effects. This compound and its analogs are designed to preferentially engage the transrepression pathway, offering the potential for a safer glucocorticoid therapy. This technical guide provides a comprehensive overview of the selective glucocorticoid receptor agonist properties of the GSK866 scaffold, with a focus on its mechanism of action, available quantitative data from its analogs, and detailed experimental protocols.
Mechanism of Action: The SEGRA Advantage
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus to regulate gene expression.[1][2] The therapeutic activities of synthetic glucocorticoids are mediated by the GR.[1][3][4] The classical mechanism of GR action involves two distinct pathways:
-
Transactivation: The GR-ligand complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of genes involved in metabolic processes. This pathway is a major contributor to the side effects of long-term glucocorticoid use.[5][6]
-
Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes. This tethering mechanism is central to the anti-inflammatory effects of glucocorticoids.[5][6]
GSK866 is a prototype of a class of compounds called selective glucocorticoid receptor agonists (SEGRAs).[7][8] SEGRAs are designed to selectively activate the transrepression pathway while minimizing transactivation, thereby aiming to improve the risk-benefit profile of glucocorticoid therapy.[7][8]
Quantitative Data Summary for GSK866 Analogs
| Compound | Assay | Cell Line | Endpoint | Potency/Efficacy | Reference |
| UAMC-1217 | GRE-Luciferase Reporter Assay | L929sA | GR Transactivation | Reduced compared to Dexamethasone | [1][3][4] |
| NFκB-Luciferase Reporter Assay | L929sA | NFκB Transrepression | Favorable anti-inflammatory properties | [1][3][4] | |
| GILZ/TSC22D3 qPCR | HaCat | Endogenous Gene Transactivation | Reduced compared to Dexamethasone | [1] | |
| GR Ser211 Phosphorylation | HaCat | GR Activation | Significant phosphorylation | [9] | |
| UAMC-1218 | GRE-Luciferase Reporter Assay | L929sA | GR Transactivation | Reduced compared to Dexamethasone | [1][3][4] |
| NFκB-Luciferase Reporter Assay | L929sA | NFκB Transrepression | Favorable anti-inflammatory properties | [1][3][4] | |
| GR Ser211 Phosphorylation | HaCat | GR Activation | Significant phosphorylation | [9] |
Experimental Protocols
Glucocorticoid Receptor (GR) and NFκB-dependent Reporter Gene Assays
These assays are fundamental for characterizing the transactivation and transrepression activities of GR ligands.
a. GRE-Luciferase Reporter Assay (Transactivation)
-
Cell Culture: L929sA or HaCat cells are stably transfected with a p(GRE)2-50-luc reporter construct, which contains two glucocorticoid response elements driving the expression of the luciferase gene.[1][10]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., GSK866 analog) or a reference agonist (e.g., Dexamethasone) for a defined period (e.g., 6 hours).[1][10]
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to the protein content of the lysate. The results are expressed as a fold induction over the vehicle-treated control.
b. NFκB-Luciferase Reporter Assay (Transrepression)
-
Cell Culture: L929sA or HaCat cells are stably transfected with a p(NFκB)3-50luc reporter construct, containing NF-κB binding sites upstream of the luciferase gene.[1][10]
-
Treatment: Cells are co-treated with a pro-inflammatory stimulus (e.g., TNFα) and varying concentrations of the test compound or reference agonist for a specified duration (e.g., 4 hours).[1][10]
-
Luciferase Assay: Luciferase activity in cell lysates is measured.
-
Data Analysis: The inhibitory effect of the compound on TNFα-induced NF-κB activity is determined by comparing the luciferase levels in co-treated cells to those treated with TNFα alone.
GR Phosphorylation Western Blot Analysis
This method assesses the activation of the GR by measuring the phosphorylation at specific sites, such as Serine 211.
-
Cell Treatment: HaCat cells are treated with the test compound (e.g., 1 µM GSK866 analog) or a reference compound for a set time (e.g., 6 hours).[9]
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phospho-GR (Ser211) and total GR. An antibody against a housekeeping protein (e.g., Actin) is used as a loading control.
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Quantification: Band intensities are quantified using densitometry software. The ratio of phospho-GR to total GR is calculated to determine the extent of GR activation.
Mass Spectrometry Analysis of Covalent Binding
For analogs with reactive warheads, mass spectrometry can confirm covalent binding to the GR.
-
Incubation: Recombinant GR ligand-binding domain (LBD) is incubated with the test compound.
-
Tryptic Digestion: The protein-ligand complex is subjected to enzymatic digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the GR protein sequence to identify peptides. A mass shift corresponding to the molecular weight of the covalently bound ligand on a specific peptide confirms the binding event and can identify the modified amino acid residue (e.g., cysteine).[1]
Visualizations
Caption: Glucocorticoid Receptor signaling pathway for this compound.
Caption: Experimental workflow for characterizing this compound activity.
Conclusion
This compound and its analogs represent a significant advancement in the field of glucocorticoid research. The selective activation of the transrepression pathway over the transactivation pathway holds the promise of developing potent anti-inflammatory therapies with a markedly improved safety profile. While further studies are needed to fully elucidate the quantitative pharmacology of this compound itself, the data from its analogs strongly support the potential of this chemical scaffold. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]
- 4. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK866 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. GSK866 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(R)-GSK866: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-GSK866 is a pioneering non-steroidal, selective glucocorticoid receptor (GR) agonist (SEGRA). It represents a significant advancement in glucocorticoid therapy by aiming to dissociate the anti-inflammatory effects from the metabolic side effects commonly associated with traditional glucocorticoids. This is achieved through a mechanism that preferentially favors the transrepression of pro-inflammatory transcription factors, such as NF-κB, over the transactivation of genes linked to adverse metabolic events. This document provides an in-depth technical overview of the biological activity, molecular targets, and experimental characterization of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.
Core Biological Activity and Molecular Targets
This compound primarily targets the glucocorticoid receptor (GR), a ligand-inducible transcription factor that plays a crucial role in regulating a wide array of physiological processes, including inflammation, metabolism, and the stress response. As a SEGRA, this compound is designed to selectively modulate the downstream signaling of the GR.[1][2][3]
The key biological activities of this compound are:
-
Anti-inflammatory Effects via Transrepression: Upon binding to the GR, this compound promotes the receptor's interaction with and inhibition of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][4] This process, known as transrepression, leads to the downregulation of pro-inflammatory genes, such as those encoding cytokines and chemokines, thereby exerting potent anti-inflammatory effects.
-
Reduced Metabolic Side Effects via Lower Transactivation: Unlike classical glucocorticoids, this compound exhibits reduced capacity to induce GR-mediated transactivation.[1][4] Transactivation involves the direct binding of the GR to glucocorticoid response elements (GREs) in the DNA, leading to the expression of genes that can cause metabolic side effects like hyperglycemia and osteoporosis. The preferential action of this compound towards transrepression is the cornerstone of its improved safety profile.
-
Induction of GR Phosphorylation and Nuclear Translocation: The binding of this compound to the GR induces a conformational change in the receptor, leading to its phosphorylation at key residues, such as Serine 211.[5] This phosphorylation event is a critical step for GR activation and its subsequent translocation from the cytoplasm to the nucleus, where it can exert its transcriptional regulatory functions.[1][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the biological activity of this compound and its analogs. It is important to note that precise IC50 and EC50 values for this compound are not consistently reported in the public domain. The values presented below are estimations derived from graphical data in cited literature and data for closely related analogs.
| Compound | Assay | Target/Pathway | Metric | Value (approx.) | Cell Line | Reference |
| This compound | Reporter Gene Assay | NF-κB Transrepression | IC50 | ~1-10 nM | L929sA | [4] |
| This compound | Reporter Gene Assay | GR Transactivation (GRE-luc) | EC50 | >100 nM | HaCat | [4] |
| UAMC-1217 (analog) | Reporter Gene Assay | NF-κB Transrepression | IC50 | <10 nM | L929sA | [4] |
| UAMC-1218 (analog) | Reporter Gene Assay | NF-κB Transrepression | IC50 | <10 nM | L929sA | [4] |
| Receptor | Binding Affinity (EC50) | Compound | Reference |
| Androgen Receptor | > 10 µM | GSK866 | [3] |
| Prolactin Receptor | > 10 µM | GSK866 | [3] |
| Mineralocorticoid Receptor | > 10 µM | GSK866 | [3] |
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is centered on its selective modulation of the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps involved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
GR and NF-κB Reporter Gene Assays
These assays are fundamental for quantifying the transactivation and transrepression activities of this compound.
Methodology:
-
Cell Culture and Transfection:
-
L929sA or HaCat cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are stably transfected with either a glucocorticoid response element (GRE)-driven luciferase reporter construct (p(GRE)2-50-luc) for transactivation assessment or an NF-κB response element-driven luciferase reporter (p(NFκB)3-50luc) for transrepression studies.[4]
-
-
Compound Treatment:
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, a positive control (e.g., dexamethasone), and a vehicle control.
-
For the NF-κB transrepression assay, cells are co-treated with a pro-inflammatory stimulus, such as TNF-α (e.g., 2,500 IU/ml), for the final 4 hours of the 6-hour incubation period.[4]
-
-
Luciferase Assay:
-
Following treatment, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
Luciferase values are normalized to the total protein concentration in each well to account for variations in cell number.
-
Western Blot for GR Phosphorylation
This technique is used to qualitatively and semi-quantitatively assess the phosphorylation status of the glucocorticoid receptor upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
HaCat cells are cultured to confluence.
-
Cells are treated with 1 µM of this compound, dexamethasone (B1670325) (positive control), or vehicle for 6 hours.[5]
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total GR and phospho-GR (Ser211). An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software. The ratio of phospho-GR to total GR is calculated to determine the extent of phosphorylation.
-
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is employed to measure the changes in mRNA levels of GR target genes, providing insights into the transactivation and transrepression effects of this compound on endogenous genes.
Methodology:
-
Cell Culture and Treatment:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
The qPCR reaction is set up using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes.
-
Target genes for transactivation include Glucocorticoid-Induced Leucine Zipper (GILZ/TSC22D3).[4]
-
Target genes for transrepression include pro-inflammatory cytokines like Interleukin-6 (IL-6).[4]
-
A housekeeping gene (e.g., GAPDH) is used for normalization.
-
The qPCR is performed in a real-time PCR cycler.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Conclusion
This compound is a promising selective glucocorticoid receptor agonist that demonstrates a clear dissociation between its anti-inflammatory transrepression and its metabolic transactivation activities. Its ability to potently inhibit NF-κB signaling while having a reduced impact on GRE-mediated gene expression positions it as a lead compound for the development of safer anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other next-generation SEGRAs. Further studies are warranted to fully elucidate its clinical potential and long-term safety profile.
References
- 1. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK866 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Role of GSK Compounds in NF-κB Transrepression
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanisms by which specific compounds developed by GlaxoSmithKline (GSK) mediate the transrepression of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression. While the initial query specified "(R)-GSK866," a thorough review of the scientific literature indicates a potential conflation of two distinct GSK compounds that influence NF-κB signaling through different pathways. This guide will primarily focus on I-BET762 (also known as GSK525762 or Molibresib) , a potent BET (Bromodomain and Extra-Terminal domain) inhibitor, and its role in NF-κB transrepression. Additionally, it will clarify the mechanism of GSK866 , a selective glucocorticoid receptor (GR) agonist, to provide a comprehensive understanding of how different GSK compounds achieve NF-κB modulation.
Part 1: I-BET762 (GSK525762) - A BET Inhibitor Modulating NF-κB Signaling
I-BET762 is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription.[1] The anti-inflammatory effects of I-BET762 and other BET inhibitors are largely attributed to their ability to attenuate NF-κB activity.[2]
Mechanism of NF-κB Transrepression by I-BET762
The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli such as TNFα or lipopolysaccharide (LPS).[3][4] This leads to the nuclear translocation of the NF-κB p65/RelA subunit, which then orchestrates the transcription of a wide array of pro-inflammatory genes. The activity of p65 is modulated by post-translational modifications, including acetylation.
The core mechanism by which I-BET762 mediates NF-κB transrepression involves the disruption of the interaction between BET proteins, particularly BRD4, and the acetylated p65/RelA subunit of NF-κB.[2][5]
-
NF-κB Activation and Acetylation : Upon stimulation with inflammatory signals, the p65 subunit of NF-κB translocates to the nucleus and undergoes acetylation at specific lysine residues, notably lysine 310 (K310).[5]
-
BRD4 Recruitment : The acetylated p65 subunit recruits BRD4 to the promoters and enhancers of NF-κB target genes.[3][5] BRD4, in turn, recruits the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of inflammatory genes.[5]
-
I-BET762 Action : I-BET762, by binding to the bromodomains of BRD4, competitively inhibits the recognition and binding of acetylated p65.[1][2] This displacement of BRD4 from chromatin at NF-κB target gene loci prevents the recruitment of P-TEFb and subsequent transcriptional activation.[3] This ultimately leads to the suppression or "transrepression" of a subset of NF-κB target genes that are critical for the inflammatory response.[2]
Quantitative Data for I-BET762 (GSK525762)
The following table summarizes key quantitative data for I-BET762, highlighting its potency as a BET inhibitor.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | ~35 nM | Cell-free BET inhibition assay | [1] |
| IC50 (FRET) | 32.5 - 42.5 nM | FRET analysis with tandem bromodomains of BET proteins | [1][6] |
| Kd | 50.5 - 61.3 nM | Binding affinity to tandem bromodomains of BET proteins | [1] |
| IC50 (Pancreatic Cancer Cells) | 231 nM (Aspc-1), 990 nM (CAPAN-1), 2550 nM (PANC-1) | Cell viability/proliferation assays | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the role of I-BET762 in NF-κB transrepression are outlined below.
1. Fluorescence Resonance Energy Transfer (FRET) Assay for BET Inhibition
-
Objective : To determine the IC50 of I-BET762 for the displacement of a fluorescently labeled, acetylated histone peptide from the BET bromodomains.
-
Methodology :
-
Recombinant tandem bromodomains of BET proteins (BRD2, BRD3, or BRD4) are used.
-
A tetra-acetylated histone H4 peptide labeled with a FRET donor fluorophore is pre-incubated with the BET protein, which is labeled with a FRET acceptor.
-
I-BET762 is titrated into the reaction mixture at various concentrations.
-
The binding of I-BET762 to the bromodomains displaces the acetylated peptide, leading to a decrease in the FRET signal.
-
The FRET signal is measured using a suitable plate reader, and the IC50 value is calculated from the dose-response curve.[1]
-
2. NF-κB Luciferase Reporter Gene Assay
-
Objective : To quantify the effect of I-BET762 on NF-κB-dependent gene transcription.
-
Methodology :
-
Cells (e.g., HaCat or L929sA) are stably or transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene.[8]
-
Cells are pre-treated with various concentrations of I-BET762 or vehicle control for a specified period.
-
NF-κB signaling is then stimulated with an inducer such as TNFα (e.g., 2,500 IU/ml for the last 4 hours of treatment).[8]
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
Luciferase activity is normalized to total protein content or a co-transfected control plasmid (e.g., Renilla luciferase). The results are expressed as a percentage of the activity in stimulated, vehicle-treated cells.
-
3. Western Blot Analysis for Protein Expression
-
Objective : To assess the effect of I-BET762 on the expression levels of NF-κB target proteins or signaling components.
-
Methodology :
-
Cells are treated with I-BET762 or vehicle, with or without an inflammatory stimulus.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, p-ERK1/2, or NF-κB subunits).[6][7]
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as actin, is used to ensure equal protein loading.[6]
-
Visualizations: Signaling Pathways and Workflows
Caption: I-BET762 inhibits BRD4 binding to acetylated p65, blocking inflammatory gene transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(R)-GSK866: A Technical Guide to Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the binding affinity of (R)-GSK866, a non-steroidal selective glucocorticoid receptor agonist (SEGRA), for the human glucocorticoid receptor (GR). It includes quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity
This compound demonstrates high-affinity binding to the glucocorticoid receptor. The primary measure of this interaction is its half-maximal inhibitory concentration (IC₅₀), which has been determined through competitive binding assays. The data is summarized in the table below.
| Compound | Parameter | Value | Approximate IC₅₀ (nM) | Source |
| This compound | pIC₅₀ | 8.5 | 3.16 nM | [1] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ value indicates a lower IC₅₀ and thus higher binding affinity.
This potent binding affinity is comparable to that of the well-known steroidal agonist dexamethasone, positioning this compound as a highly effective ligand for the glucocorticoid receptor.[1]
Experimental Protocols: Glucocorticoid Receptor Binding Assay
The binding affinity of this compound was determined using a competitive radioligand binding assay. While the exact proprietary protocol from the initial discovery may have minor variations, the methodology described here represents a standard and widely accepted approach for quantifying ligand affinity for the glucocorticoid receptor.
Principle
This assay measures the ability of a test compound, this compound, to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor ligand-binding domain (LBD). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as its IC₅₀ value.
Materials and Reagents
-
Glucocorticoid Receptor: Purified, recombinant human GR Ligand-Binding Domain (LBD).
-
Radioligand: [³H]-dexamethasone.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Phosphate buffer containing stabilizers (e.g., dithiothreitol, molybdate) to maintain receptor integrity.
-
Wash Buffer: Cold buffer to separate bound from unbound radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters) to trap the receptor-ligand complex.
Procedure
-
Incubation: Purified GR-LBD is incubated in the assay buffer with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor, this compound.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filter plates. The filters trap the large receptor-ligand complexes, while the small, unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.
-
Detection: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters, corresponding to the bound [³H]-dexamethasone, is quantified using a scintillation counter.
-
Data Analysis: The radioactive counts are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ value is calculated.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of an agonist like this compound to the glucocorticoid receptor.
References
An In-Depth Technical Guide to the Downstream Signaling Pathways of (R)-GSK866
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways modulated by (R)-GSK866, a selective glucocorticoid receptor (GR) agonist. This compound exhibits a preference for transrepression over transactivation, suggesting a therapeutic potential with a reduced side-effect profile compared to traditional glucocorticoids. This document details the core signaling cascades, presents quantitative data on its cellular effects, and provides detailed experimental protocols for key assays.
Core Mechanism of Action
This compound is a non-steroidal, selective agonist of the glucocorticoid receptor. Its primary mechanism involves binding to the GR, inducing a conformational change that favors the monomeric form of the receptor. This this compound-bound GR translocates to the nucleus where it primarily exerts its anti-inflammatory effects through the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This is in contrast to classical glucocorticoids which predominantly form homodimers and activate gene expression through binding to Glucocorticoid Response Elements (GREs) in a process known as transactivation. The selective nature of this compound is thought to be responsible for its reduced propensity to cause metabolic side effects associated with broad-spectrum GR activation.
Key Downstream Signaling Pathways
The binding of this compound to the glucocorticoid receptor initiates a cascade of events that ultimately modulate gene expression. The two primary, and somewhat opposing, pathways influenced by GR activation are transactivation and transrepression.
Transrepression of NF-κB Signaling
A cornerstone of the anti-inflammatory action of this compound is its ability to repress the activity of NF-κB. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
The proposed mechanism for this compound-mediated transrepression of NF-κB involves the following steps:
-
This compound binds to the cytoplasmic GR , which is part of a multiprotein complex.
-
Ligand binding induces a conformational change in the GR , leading to its dissociation from the complex and translocation into the nucleus.
-
In the nucleus, the this compound-bound GR monomer physically interacts with the p65 subunit of NF-κB. This interaction is thought to prevent NF-κB from binding to its cognate DNA sequences and/or recruiting necessary co-activators for transcription.
-
The net result is a potent inhibition of NF-κB-driven gene expression , leading to a reduction in the production of inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
(R)-GSK866 In Vitro Characterization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (R)-GSK866, a selective glucocorticoid receptor (GR) agonist. The information presented herein is intended to equip researchers with the necessary details to understand and replicate key experiments for evaluating the potency, selectivity, and mechanism of action of this compound.
Core Compound Profile: this compound
This compound is recognized as a selective glucocorticoid receptor agonist (SEGRA). The primary pharmacological objective of SEGRAs is to harness the transrepressive effects of GR activation, which are largely responsible for anti-inflammatory efficacy, while minimizing the transactivational activities that are associated with metabolic side effects commonly seen with traditional glucocorticosteroids.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound and its analogs, providing a comparative view of their in vitro activity.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Assay Type | IC50 (nM) | Notes |
| This compound | Ligand Displacement ([³H]-Dexamethasone) | 4.6[1] | Demonstrates high affinity for the glucocorticoid receptor. |
| UAMC-1217 | Ligand Displacement ([³H]-Dexamethasone) | 22 | Covalent analog of GSK866. |
| UAMC-1218 | Ligand Displacement ([³H]-Dexamethasone) | 34 | Covalent analog of GSK866. |
Table 2: Selectivity Profile of GSK866
| Receptor | Assay Type | EC50 (µM) | Conclusion |
| Androgen Receptor | Binding Assay | > 10 | Poor binding, indicating selectivity. |
| Prolactin Receptor | Binding Assay | > 10 | Poor binding, indicating selectivity. |
| Mineralocorticoid Receptor | Binding Assay | > 10 | Poor binding, indicating selectivity. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are designed to be comprehensive and reproducible.
Competitive Radioligand Binding Assay for GR Affinity
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human glucocorticoid receptor.
Materials:
-
Recombinant human GR or cytosolic extracts from cells expressing GR (e.g., A549 cells).
-
[³H]-Dexamethasone (Radioligand).
-
Unlabeled Dexamethasone (for non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM sodium molybdate, 1.5 mM EDTA, 10% glycerol, 1 mM DTT.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and unlabeled Dexamethasone in Assay Buffer.
-
In a 96-well plate, add 50 µL of the GR preparation to each well.
-
Add 50 µL of [³H]-Dexamethasone at a final concentration at or below its Kd.
-
For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Dexamethasone (e.g., 1000-fold excess). For competition, add 50 µL of the this compound serial dilutions.
-
Incubate the plate for 18-24 hours at 4°C with gentle agitation to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Glucocorticoid Response Element (GRE) Luciferase Reporter Assay
Objective: To measure the ability of this compound to induce GR-mediated transactivation.
Materials:
-
Mammalian cell line (e.g., HEK293T or A549) transiently or stably expressing human GR and a GRE-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound and Dexamethasone (positive control).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Dexamethasone in cell culture medium.
-
Replace the medium on the cells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the luminescence signal against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50.
NF-κB Transrepression Luciferase Reporter Assay
Objective: To assess the ability of this compound to repress NF-κB-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T or A549) expressing human GR and an NF-κB-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound and Dexamethasone (positive control).
-
TNF-α or other NF-κB inducer.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or Dexamethasone for 1-2 hours.
-
Induce NF-κB activity by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubate the cells for an additional 6-8 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure luciferase activity.
-
Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each concentration of the compound.
-
Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 for transrepression.
Western Blot for GR Phosphorylation
Objective: To detect the phosphorylation of GR at Serine 211, a marker of GR activation.
Materials:
-
Cell line expressing GR (e.g., A549).
-
This compound and Dexamethasone.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-GR (Ser211) and anti-total-GR.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound or Dexamethasone for the desired time (e.g., 1 hour).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-GR or anti-total-GR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phospho-GR signal to the total GR or loading control signal.
References
(R)-GSK2982772: An In-Depth Technical Guide to a RIPK1 Inhibitor for Inflammatory Disease Research
Disclaimer: The initial query for "(R)-GSK866" did not yield a direct match for a compound in inflammatory disease research related to the specified core requirements of necroptosis and kinase signaling pathways. The compound GSK866 is documented as a selective glucocorticoid receptor agonist (SEGRA). However, the detailed technical requirements provided strongly align with the research and development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. A prominent clinical-stage RIPK1 inhibitor developed by GlaxoSmithKline (GSK) is GSK2982772. This guide will focus on GSK2982772 as a representative and relevant molecule for the intended audience and application.
Introduction
Chronic inflammatory diseases represent a significant burden on global health. A key signaling pathway implicated in the pathology of many of these diseases is regulated by Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a serine/threonine kinase that acts as a critical node in cellular signaling, governing pathways of inflammation, apoptosis, and necroptosis—a form of programmed inflammatory cell death.[2][3][4] The kinase activity of RIPK1 is a key driver of necroptosis and inflammation, making it a compelling therapeutic target.[2][3]
GSK2982772 is a potent, selective, and orally active ATP-competitive inhibitor of RIPK1 kinase.[5][6] It has been investigated in clinical trials for the treatment of chronic inflammatory conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][7][8][9] This technical guide provides a comprehensive overview of GSK2982772, its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study in the context of inflammatory diseases.
Mechanism of Action and Signaling Pathway
GSK2982772 exerts its anti-inflammatory effects by specifically inhibiting the kinase activity of RIPK1.[5][6] In inflammatory conditions, stimuli such as tumor necrosis factor-alpha (TNFα) can trigger the formation of a signaling complex involving RIPK1.[2] When pro-survival pathways are inhibited, RIPK1 can become auto-phosphorylated, leading to the recruitment and activation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[10][11] This cascade, known as the necrosome, culminates in the oligomerization of MLKL, its translocation to the plasma membrane, and membrane rupture, leading to necroptotic cell death and the release of pro-inflammatory damage-associated molecular patterns (DAMPs).[10]
GSK2982772 binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and downstream signaling, thereby inhibiting necroptosis and subsequent inflammation.[4]
RIPK1-Mediated Necroptosis Signaling Pathway
Quantitative Data
The potency and selectivity of GSK2982772 have been characterized in various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of GSK2982772
| Assay Type | Target/Cell Line | Species | Parameter | Value (nM) | Reference |
| Biochemical Assays | |||||
| Kinase Inhibition | RIPK1 | Human | IC50 | 16 | [5][6][12] |
| RIPK1 | Monkey | IC50 | 20 | [5] | |
| RIPK1 | Mouse | IC50 | 2,500 | [12] | |
| FP Binding Assay | RIPK1 | Human | IC50 | 29 | [3] |
| ADP-Glo Kinase Assay | RIPK1 | Human | IC50 | 1.0 | [2] |
| Cellular Assays | |||||
| Necroptosis Inhibition | U937 Cells (TNFα/QVD-OPh) | Human | IC50 | 6.3 | [6][12] |
| HT-29 Cells (TNFα/Smac mimetic/z-VAD-FMK) | Human | EC50 | 2.78 - 3.6 | [5] | |
| L929 Cells (TNFα/QVD-OPh) | Mouse | IC50 | 1,300 | [12] |
FP: Fluorescence Polarization; QVD-OPh and z-VAD-FMK are pan-caspase inhibitors.
Table 2: Pharmacokinetic and In Vivo Efficacy Data for GSK2982772
| Species | Study Type | Dosing | Key Findings | Reference |
| Preclinical | ||||
| Rat, Dog, Monkey, Human | Pharmacokinetics | N/A | Good free fraction in blood (4.2%, 11%, 11%, 7.4% respectively). | [5][6] |
| Rat | Pharmacokinetics | Oral | Good pharmacokinetic profile, distributes to various tissues but has low brain penetration. | [5] |
| Mouse | TNFα-induced Lethal Shock | 3, 10, 50 mg/kg (oral) | Increased survival; 68%, 80%, and 87% protection from temperature loss. | [5][12] |
| Clinical | ||||
| Healthy Volunteers | Phase I (Single Dose) | 0.1 - 120 mg (oral) | Safe and well-tolerated; PK profile approximately linear. | [1][13] |
| Healthy Volunteers | Phase I (Repeat Dose) | 20 mg QD to 120 mg BID for 14 days | Safe and well-tolerated; no evidence of drug accumulation; >90% RIPK1 target engagement at 60 mg and 120 mg BID. | [1][13] |
| Ulcerative Colitis Patients | Phase IIa | 60 mg TID for 42 days | Well distributed into colonic tissue; did not show significant clinical benefit compared to placebo. | [14][15][16] |
| Psoriasis Patients | Phase IIa | 60 mg BID or TID for 84 days | Improvements in Plaque Lesion Severity Sum with BID dosing; reductions in epidermal thickness and T-cell infiltration. | [17] |
| Rheumatoid Arthritis Patients | Phase IIa | 60 mg BID or TID for 84 days | Failed to show clinical benefit compared to placebo. | [14] |
QD: Once daily; BID: Twice daily; TID: Three times daily.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of RIPK1 inhibitors. Below are protocols for key experiments.
Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced by a kinase reaction. The amount of light generated is proportional to the ADP concentration, and thus to the kinase activity.
Materials:
-
Recombinant human RIPK1 (e.g., residues 1-375)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
GSK2982772 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of GSK2982772 in DMSO. Further dilute in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of RIPK1 enzyme solution to each well and incubate for 15-60 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 1-5 hours at room temperature.[2]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.[2]
Cellular Necroptosis Inhibition Assay (CellTiter-Glo®)
This assay measures the ability of an inhibitor to protect cells from induced necroptosis by quantifying cell viability.
Principle: CellTiter-Glo® is a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP correlates with cell death.
Materials:
-
Human (e.g., HT-29, U937) or murine (e.g., L929) cell lines susceptible to necroptosis.[3][5][12]
-
Complete cell culture medium.
-
Necroptosis-inducing stimuli:
-
GSK2982772 (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well or 384-well plates.
Procedure:
-
Seed cells in an opaque-walled plate and allow them to adhere overnight.
-
Prepare serial dilutions of GSK2982772 in culture medium.
-
Pre-treat the cells with the diluted compound or vehicle (DMSO) for 30-60 minutes.[3]
-
Induce necroptosis by adding the combination of stimuli (e.g., TNFα + Smac mimetic + z-VAD-FMK for HT-29 cells).[5]
-
Incubate the plate for 8-24 hours at 37°C in a CO₂ incubator.[5][6]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent protection from cell death relative to controls and determine the EC50 value.
Experimental Workflow and Visualization
A typical workflow for identifying and characterizing a RIPK1 inhibitor is outlined below.
Conclusion
GSK2982772 is a well-characterized, potent, and selective RIPK1 kinase inhibitor that has served as a critical tool for investigating the role of necroptosis in inflammatory diseases. While its clinical efficacy in some indications has been limited, the data generated from its preclinical and clinical studies provide a valuable framework for researchers in the field.[14] The experimental protocols and signaling pathway information detailed in this guide offer a solid foundation for drug development professionals and scientists aiming to further explore RIPK1 inhibition as a therapeutic strategy for a range of inflammatory and degenerative disorders. The continued investigation into the complex biology of RIPK1 signaling holds promise for the development of next-generation inhibitors with improved therapeutic profiles.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-GSK866 in Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK866 is a selective glucocorticoid receptor (GR) agonist, also referred to as a selective glucocorticoid receptor modulator (SEGRM).[1][2][3] Unlike traditional glucocorticoids that activate both transrepression and transactivation pathways, this compound is designed to preferentially induce the transrepression pathway, which is associated with anti-inflammatory effects, while minimizing the transactivation pathway linked to metabolic side effects.[2][3][4] This makes this compound and its analogs valuable tools for studying the dissociated effects of GR activation and for the development of safer anti-inflammatory therapies.[1][2][4] Reporter gene assays are a fundamental method for characterizing the activity of compounds like this compound, allowing for the quantification of their effects on specific signaling pathways.
Mechanism of Action
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-inducible transcription factor.[2][4] In its inactive state, the GR resides in the cytoplasm. Upon ligand binding, the receptor translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transrepression: The activated GR can tether to other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes.[5] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
-
Transactivation: GR homodimers can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of their transcription.[2][5] This pathway is associated with many of the undesirable side effects of glucocorticoid therapy.
This compound is designed to selectively favor the transrepression pathway over the transactivation pathway.
Data Presentation
The following table summarizes the quantitative data for this compound and its analogs in GR- and NF-κB-dependent reporter gene assays. These assays are crucial for determining the potency and selectivity of these compounds.
| Compound | Assay Type | Cell Line | Reporter Construct | Potency (IC50/EC50) | Reference |
| This compound | GR Transactivation | L929sA | p(GRE)2-50-luc | Not explicitly stated in search results | [4] |
| This compound | NF-κB Transrepression | HaCat | p(NFκB)3-50luc | IC50: 4.6 nM | [6] |
| UAMC-1217 (analog) | GR Transactivation | L929sA | p(GRE)2-50-luc | Reduced transactivation compared to dexamethasone | [4] |
| UAMC-1217 (analog) | NF-κB Transrepression | HaCat | p(NFκB)3-50luc | Favorable anti-inflammatory properties | [4] |
| UAMC-1218 (analog) | GR Transactivation | L929sA | p(GRE)2-50-luc | Reduced transactivation compared to dexamethasone | [4] |
| UAMC-1218 (analog) | NF-κB Transrepression | HaCat | p(NFκB)3-50luc | Favorable anti-inflammatory properties | [4] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathways modulated by the Glucocorticoid Receptor upon binding by an agonist like this compound.
Caption: Glucocorticoid Receptor signaling pathways.
Experimental Protocols
GR Transactivation Reporter Gene Assay
This protocol is designed to measure the ability of this compound to activate gene expression through GREs.
Materials:
-
L929sA cells (or other suitable cell line)
-
p(GRE)2-50-luc reporter construct (contains GREs driving luciferase expression)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed L929sA cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare the transfection mix containing the p(GRE)2-50-luc plasmid DNA and transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and dexamethasone.
-
Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the protein concentration of the cell lysate.
-
Calculate the fold induction relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve.
-
NF-κB Transrepression Reporter Gene Assay
This protocol measures the ability of this compound to inhibit NF-κB-mediated gene expression.
Materials:
-
HaCat cells (or other suitable cell line)
-
p(NFκB)3-50luc reporter construct (contains NF-κB binding sites driving luciferase expression)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
TNF-α or other NF-κB inducer
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HaCat cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the p(NFκB)3-50luc plasmid and a control plasmid (e.g., Renilla luciferase).
-
Incubate for 4-6 hours, then replace the medium.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce NF-κB activity by adding TNF-α to the wells (except for the unstimulated control).
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity as described above.
-
-
Data Analysis:
-
Normalize the luciferase activity.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a reporter gene assay using this compound.
Caption: General workflow for a reporter gene assay.
References
- 1. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK866 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: (R)-GSK866 in Western Blot for Phospho-Glucocorticoid Receptor (Ser211)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-GSK866 is a selective glucocorticoid receptor (GR) agonist that has been shown to induce GR phosphorylation, a key step in its activation and subsequent regulation of gene expression.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying GR phosphorylation at Serine 211 (pGR-Ser211) via Western blotting. The glucocorticoid receptor is a ligand-inducible transcription factor that mediates the physiological effects of glucocorticoids.[3][4] Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone complex, and translocates to the nucleus.[4] This process is accompanied by post-translational modifications, including phosphorylation at multiple sites, which fine-tunes the receptor's transcriptional activity.[5][6][7] Phosphorylation at Serine 211, in particular, has been associated with enhanced GR transcriptional activation.[5]
Data Presentation
| Compound | Cell Line | Concentration | Treatment Time | Observed Effect on GR Phosphorylation (Ser211) | Reference |
| This compound | HaCat | 1 µM | 6 h | Significant increase in GR Ser211 phosphorylation | [2] |
| UAMC-1217 (analog of GSK866) | HaCat | 1 µM | 6 h | Significant increase in GR Ser211 phosphorylation | [2] |
| UAMC-1218 (analog of GSK866) | HaCat | 1 µM | 6 h | Significant increase in GR Ser211 phosphorylation | [2] |
| Dexamethasone (Dex) | HaCat | 1 µM | 6 h | Significant increase in GR Ser211 phosphorylation | [2] |
Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a signaling cascade that leads to the phosphorylation of GR at Serine 211. This phosphorylation event is a critical step for the nuclear translocation of the receptor and its subsequent modulation of target gene expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HaCat keratinocytes) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Depending on the cell type and experimental goals, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO). Include a positive control such as Dexamethasone (1 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Western Blot for Phospho-GR (Ser211)
This protocol is optimized for the detection of phosphorylated proteins.
A. Sample Preparation (Cell Lysis)
-
Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8] Common lysis buffers include RIPA or a Tris-based buffer.
-
Lysis Buffer Recipe (Example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail and phosphatase inhibitor cocktail.
-
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
B. SDS-PAGE and Electrotransfer
-
Sample Preparation for Loading: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[9] PVDF membranes are often recommended for their robustness, especially if stripping and reprobing are planned.[9]
C. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][11] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phospho-GR (Ser211) diluted in the blocking buffer (e.g., 1:1000 in 3% BSA/TBST). The incubation is typically carried out overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
D. Detection and Analysis
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To normalize the phospho-protein signal, the membrane can be stripped of the antibodies and reprobed for total GR and a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for detecting phospho-GR following this compound treatment.
Important Considerations
-
Phosphatase Inhibitors: The use of phosphatase inhibitors during cell lysis is crucial to preserve the phosphorylation state of the GR.[8]
-
Blocking Buffer: As mentioned, BSA is preferred over milk for blocking when detecting phosphoproteins to minimize background signal.[10][11]
-
Antibody Specificity: Ensure the primary antibody is specific for the phosphorylated form of GR at Serine 211. It is good practice to run controls, such as lysates from untreated cells, to confirm specificity.
-
Loading Controls: Probing for total GR is essential to determine the change in the proportion of phosphorylated GR relative to the total amount of the receptor. A housekeeping protein like β-actin or GAPDH should also be used to ensure equal protein loading across lanes.[9]
References
- 1. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]
- 4. Phospho-Glucocorticoid Receptor (Ser211) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. scilit.com [scilit.com]
- 6. Ligand-Independent Phosphorylation of the Glucocorticoid Receptor Integrates Cellular Stress Pathways with Nuclear Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential recruitment of glucocorticoid receptor phospho-isoforms to glucocorticoid-induced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for qPCR Analysis of (R)-GSK866 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the target gene expression of (R)-GSK866, a selective glucocorticoid receptor (GR) agonist, using quantitative real-time polymerase chain reaction (qPCR). The primary target gene highlighted in this protocol is the Glucocorticoid-Induced Leucine Zipper (GILZ), also known as TSC22D3, a key mediator of the anti-inflammatory effects of glucocorticoids.
Introduction
This compound is a selective glucocorticoid receptor agonist (SEGRA) that activates the glucocorticoid receptor, a ligand-inducible transcription factor.[1][2] Upon activation, the GR translocates to the nucleus and modulates the expression of target genes. One of the key upregulated genes is GILZ (TSC22D3), which plays a crucial role in the anti-inflammatory and immunosuppressive effects of glucocorticoids.[3][4][5] This protocol provides a robust method to assess the potency and efficacy of this compound by measuring the mRNA expression levels of GILZ in a human cell line.
Data Presentation
The following table summarizes the quantitative data on the relative mRNA levels of the GR target gene GILZ/TSC22D3 in HaCat cells following treatment with the this compound analog, UAMC-1217, and the synthetic glucocorticoid Dexamethasone (Dex). This data is adapted from a study by Chirumamilla et al. (2017) and serves as a reference for expected results.[1]
| Treatment | Concentration (nM) | Mean Relative GILZ/TSC22D3 mRNA Level (Fold Change) | Standard Deviation (SD) |
| Control (Vehicle) | - | 1.0 | - |
| Dexamethasone | 10 | 4.5 | ± 0.5 |
| Dexamethasone | 100 | 8.2 | ± 0.8 |
| Dexamethasone | 1000 | 12.1 | ± 1.2 |
| UAMC-1217 | 10 | 2.8 | ± 0.3 |
| UAMC-1217 | 100 | 5.9 | ± 0.6 |
| UAMC-1217 | 1000 | 9.5 | ± 1.0 |
Signaling Pathway
The diagram below illustrates the signaling pathway of this compound, leading to the expression of the target gene GILZ.
Experimental Workflow
The following diagram outlines the major steps in the qPCR protocol for analyzing this compound target gene expression.
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed HaCaT cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 6 hours).[1]
-
Total RNA Isolation
-
Reagent: Use a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or Direct-zol RNA Miniprep, Zymo Research) according to the manufacturer's instructions.[6]
-
Protocol Overview:
-
Lyse the cells directly in the culture wells using the provided lysis buffer.
-
Homogenize the lysate.
-
Bind the total RNA to a silica (B1680970) membrane column.
-
Wash the column to remove contaminants.
-
Elute the purified RNA in RNase-free water.
-
-
On-column DNase Treatment: It is highly recommended to perform an on-column DNase digestion step to remove any contaminating genomic DNA.[6]
RNA Quality and Quantity Control
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess RNA purity by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).
-
Integrity (Optional but Recommended): Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for qPCR applications.
Reverse Transcription (cDNA Synthesis)
-
Reagents: Use a high-capacity cDNA reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
Protocol:
-
Prepare a reaction mix containing reverse transcriptase, dNTPs, and random primers/oligo(dT)s.
-
Add 1 µg of total RNA to the reaction mix.
-
Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's recommended thermal profile.
-
Store the resulting cDNA at -20°C.
-
Quantitative Real-Time PCR (qPCR)
-
Reagents: Use a SYBR Green-based qPCR master mix (e.g., GoTaq qPCR Master Mix, Promega).[7]
-
Primers:
-
Target Gene (Human GILZ/TSC22D3):
-
Forward Primer: 5'-AAG GAG CAG CCA AAC AAC AGT-3'
-
Reverse Primer: 5'-TCC AGG AAG AAA AAC GGC AG-3'
-
-
Housekeeping Gene (Human GAPDH):
-
Forward Primer: 5'-TGC ACC ACC AAC TGC TTA GC-3'
-
Reverse Primer: 5'-GGC ATG GAC TGT GGT CAT GAG-3'
-
-
-
qPCR Reaction Setup (per 20 µL reaction):
-
10 µL 2x SYBR Green qPCR Master Mix
-
0.8 µL Forward Primer (10 µM stock)
-
0.8 µL Reverse Primer (10 µM stock)
-
2 µL cDNA template (diluted 1:10)
-
6.4 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds[7]
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis
-
Method: Use the comparative Cq (ΔΔCq) method for relative quantification of gene expression.[8]
-
Steps:
-
Normalization to Housekeeping Gene: For each sample, calculate the ΔCq by subtracting the Cq value of the housekeeping gene (GAPDH) from the Cq value of the target gene (GILZ).
-
ΔCq = Cq(GILZ) - Cq(GAPDH)
-
-
Normalization to Control: Calculate the ΔΔCq by subtracting the ΔCq of the control (vehicle-treated) sample from the ΔCq of each treated sample.
-
ΔΔCq = ΔCq(treated) - ΔCq(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.[8]
-
Conclusion
This comprehensive guide provides a detailed framework for researchers to reliably measure the effect of this compound on its target gene expression. Adherence to these protocols will ensure the generation of high-quality, reproducible data crucial for advancing drug development and understanding the molecular mechanisms of selective glucocorticoid receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK866 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Frontiers | Glucocorticoid-Induced Leucine Zipper: Fine-Tuning of Dendritic Cells Function [frontiersin.org]
- 4. Frontiers | Glucocorticoid-Induced Leucine Zipper: A Novel Anti-inflammatory Molecule [frontiersin.org]
- 5. TSC22D3 - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]
- 8. Selection of suitable reference genes for accurate normalization of gene expression profile studies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-GSK866 in an In Vitro Model of Skin Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-GSK866 is a selective glucocorticoid receptor agonist (SEGRA) that has shown potential in preclinical models for the treatment of inflammatory skin disorders. Unlike traditional glucocorticoids, SEGRAs aim to dissociate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation), offering a potentially improved therapeutic window. The (R)-enantiomer of GSK866 has a specific stereochemistry at the central quaternary carbon, which is crucial for its activity.[1]
These application notes provide a comprehensive overview of the use of this compound in an in vitro model of skin inflammation, detailing its mechanism of action, experimental protocols, and expected outcomes. The primary model discussed utilizes human keratinocytes, key cells in the epidermal inflammatory response.
Mechanism of Action: Glucocorticoid Receptor Modulation
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it can modulate gene expression through two primary mechanisms:
-
Transrepression: The activated GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB. This leads to a downregulation of inflammatory cytokines, chemokines, and adhesion molecules, which are pivotal in skin inflammation.
-
Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of certain genes, leading to their increased expression. This mechanism is associated with some of the adverse effects of glucocorticoids. SEGRAs like this compound are designed to have reduced transactivation potential.[2][3]
The anti-inflammatory action of this compound in skin inflammation models is primarily attributed to the transrepression of NF-κB target genes.
Signaling Pathway of this compound in Keratinocytes
Caption: this compound signaling pathway in keratinocytes.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of GSK866 analogs in in vitro models. These results demonstrate the anti-inflammatory properties and the reduced transactivation potential of these compounds.
Table 1: Effect of GSK866 Analog UAMC-1217 on Gene Expression in HaCaT Cells
| Treatment (6h) | Target Gene | Relative mRNA Level (Fold Change vs. Control) |
| Dexamethasone (10 nM) | GILZ/TSC22D3 | ~3.5 |
| Dexamethasone (100 nM) | GILZ/TSC22D3 | ~6.0 |
| Dexamethasone (1000 nM) | GILZ/TSC22D3 | ~8.5 |
| UAMC-1217 (10 nM) | GILZ/TSC22D3 | ~1.5 |
| UAMC-1217 (100 nM) | GILZ/TSC22D3 | ~2.0 |
| UAMC-1217 (1000 nM) | GILZ/TSC22D3 | ~2.5 |
| TNF-α | IL-6 | ~25 |
| TNF-α + Dexamethasone (1000 nM) | IL-6 | ~5 |
| TNF-α + UAMC-1217 (1000 nM) | IL-6 | ~10 |
Data adapted from a study on GSK866 analogs.[2] GILZ/TSC22D3 is a classic GR transactivation target gene, while IL-6 is an NF-κB target gene.
Table 2: Glucocorticoid Receptor (GR) Ser211 Phosphorylation in HaCaT Cells
| Treatment (6h, 1 µM) | pGR (Ser211) / Total GR Ratio (Normalized to Control) |
| Dexamethasone | Increased |
| GSK866 | Increased |
| UAMC-1217 | Increased |
| UAMC-1218 | Increased |
Data adapted from a study on GSK866 and its analogs, indicating target engagement and GR activation.[2][3]
Experimental Protocols
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro skin inflammation studies.
Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes (HaCaT)
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in TNF-α-stimulated human keratinocytes.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α
-
Dexamethasone (as a positive control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IL-8
Procedure:
-
Cell Culture: Maintain HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed HaCaT cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare serial dilutions of this compound and Dexamethasone in complete DMEM. The final DMSO concentration should be ≤ 0.1%.
-
Remove the culture medium from the wells and replace it with medium containing the test compounds or vehicle control (DMEM with 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Inflammation Induction:
-
Add TNF-α to the wells to a final concentration of 20 ng/mL. Do not add TNF-α to the unstimulated control wells.
-
Incubate the plates for 24 hours at 37°C.
-
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement:
-
Quantify the levels of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the TNF-α-stimulated vehicle control.
-
Determine the IC₅₀ value for this compound.
-
Protocol 2: Gene Expression Analysis by qPCR
Objective: To determine the effect of this compound on the expression of GR-transactivated (e.g., GILZ) and NF-κB-regulated (e.g., IL-6) genes.
Materials:
-
Cells treated as in Protocol 1 (up to step 4, with a 6-hour incubation time post-stimulation)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (IL-6, GILZ) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Lysis and RNA Extraction: After the 6-hour incubation period, wash the cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the PCR in a real-time thermal cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-inflammatory effects of this compound in an in vitro skin inflammation model. The data suggests that this compound acts as a selective glucocorticoid receptor agonist, effectively repressing pro-inflammatory gene expression in keratinocytes with a potentially reduced risk of transactivation-related side effects. These methodologies can be adapted to further explore the therapeutic potential of this compound and other SEGRAs for inflammatory skin diseases.
References
Application Notes and Protocols for (R)-GSK866 in Primary Keratinocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GSK866 is a selective glucocorticoid receptor agonist (SEGRA) with potential applications in the treatment of inflammatory skin disorders.[1][2][3][4] Unlike traditional glucocorticoids, which can have significant side effects, SEGRAs are designed to preferentially activate the transrepression pathway of the glucocorticoid receptor (GR).[5] This mechanism allows for the suppression of inflammatory gene expression, primarily through the inhibition of transcription factors like NF-κB, while minimizing the transactivation-related side effects.[1][3] In keratinocytes, the primary cells of the epidermis, NF-κB is a key regulator of inflammatory responses.[6][7] Therefore, this compound presents a promising tool for studying and potentially treating inflammatory skin conditions by targeting this pathway in keratinocytes.
These application notes provide a comprehensive guide for the use of this compound in primary human keratinocyte cultures, including detailed protocols for cell culture, treatment, and assessment of anti-inflammatory effects.
Data Presentation
The following tables summarize the available quantitative data for GSK866 and its analogs.
Table 1: In Vitro Activity of GSK866 and Analogs
| Compound | Target | Assay | IC50 / Concentration | Cell Line | Reference |
| GSK866 | Glucocorticoid Receptor | Ligand Displacement | 4.6 nM | - | [6] |
| UAMC-1217 (GSK866 Analog) | - | Gene Expression (GILZ/TSC22D3) | 10, 100, 1000 nM | HaCaT | [1][8] |
| UAMC-1217 (GSK866 Analog) | - | Gene Expression (IL-6) | 10, 100, 1000 nM | HaCaT | [8] |
| GSK866 | - | GR Ser211 Phosphorylation | 1 µM | HaCaT | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Keratinocytes
Caption: Signaling pathway of this compound in keratinocytes.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in primary keratinocytes.
Experimental Protocols
Protocol 1: Culture of Primary Human Keratinocytes
This protocol is adapted from established methods for isolating and culturing primary human keratinocytes from adult skin.[9]
Materials:
-
Human skin tissue
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
0.25% Trypsin and 0.1% Glucose in DPBS
-
RPMI-1640 with 2% Fetal Bovine Serum (FBS)
-
Keratinocyte Serum-Free Medium (KSFM) with supplements
-
Gentamicin
-
Sterile surgical instruments (scissors, scalpels, forceps)
-
Sterile culture flasks and plates
-
Centrifuge
Procedure:
-
Tissue Preparation: a. Collect fresh human skin tissue in a sterile container on ice. b. In a sterile hood, wash the tissue with DPBS. c. Remove subcutaneous fat using sterile scissors and forceps. d. Cut the skin into small pieces (approximately 0.5 x 0.5 cm).
-
Epidermal-Dermal Separation: a. Incubate the skin pieces in 0.25% Trypsin/0.1% Glucose solution overnight at 4°C. b. The following day, gently separate the epidermis from the dermis using sterile forceps.
-
Keratinocyte Isolation: a. Place the separated epidermis in a fresh solution of 0.25% Trypsin/0.1% Glucose and incubate at 37°C for 15-20 minutes with gentle agitation. b. Neutralize the trypsin by adding an equal volume of RPMI-1640 with 2% FBS. c. Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments. d. Centrifuge the cell suspension at 450 x g for 10 minutes.
-
Cell Culture: a. Resuspend the cell pellet in pre-warmed KSFM supplemented with growth factors and gentamicin. b. Count the viable cells using a hemocytometer and trypan blue exclusion. c. Seed the cells into culture flasks at a density of approximately 8 x 10^6 cells per 75 cm² flask.[9] d. Incubate at 37°C in a humidified atmosphere with 5% CO2. e. Change the medium 48 hours after seeding and then every 2-3 days.
Protocol 2: Assessing the Anti-inflammatory Effects of this compound
This protocol describes how to treat primary keratinocytes with this compound and assess its ability to inhibit TNF-α-induced inflammation.
Materials:
-
Primary human keratinocytes cultured as in Protocol 1
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Keratinocyte Serum-Free Medium (KSFM)
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR reagents and primers for target genes (e.g., IL6, IL8, and a housekeeping gene like GAPDH)
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Store the stock solution at -20°C or -80°C. c. On the day of the experiment, prepare working solutions by diluting the stock solution in KSFM. Ensure the final DMSO concentration in the culture medium is less than 0.1%.
-
Cell Seeding: a. When primary keratinocytes reach 70-80% confluency, detach them using a gentle trypsin solution and seed them into multi-well plates at an appropriate density. b. Allow the cells to adhere and grow for 24-48 hours.
-
Treatment: a. Aspirate the culture medium and replace it with fresh KSFM containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO).[8] b. Pre-incubate the cells with this compound for 2 hours at 37°C. c. Induce inflammation by adding TNF-α to the medium at a final concentration of 10 ng/mL. Include a control group without TNF-α. d. Incubate the cells for a further 4-24 hours. A 4-hour incubation is often sufficient for gene expression analysis, while a 24-hour incubation may be more suitable for protein secretion analysis.[8]
-
Analysis of Gene Expression (qPCR): a. After the incubation period, wash the cells with DPBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. b. Isolate total RNA according to the manufacturer's instructions. c. Synthesize cDNA from the extracted RNA. d. Perform qPCR using primers for your target inflammatory genes (e.g., IL6, IL8) and a housekeeping gene. e. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Analysis of Cytokine Secretion (ELISA): a. After the incubation period, collect the cell culture supernatant. b. Centrifuge the supernatant to remove any cellular debris. c. Perform ELISA for the secreted cytokines (e.g., IL-6, IL-8) according to the manufacturer's protocol. d. Quantify the concentration of cytokines in each sample.
Conclusion
This compound is a valuable research tool for investigating the role of selective glucocorticoid receptor activation in keratinocyte biology and inflammatory skin diseases. The protocols provided here offer a framework for the successful application of this compound in primary keratinocyte culture. Researchers can adapt these protocols to suit their specific experimental needs and to further elucidate the therapeutic potential of SEGRAs in dermatology.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 6. NF-κB p65 and c-Rel control epidermal development and immune homeostasis in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-GSK866 Efficacy in HaCaT Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human keratinocyte cell line, HaCaT, serves as a valuable in vitro model for studying epidermal biology, inflammatory skin diseases, and the cellular response to therapeutic agents.[1] Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of programmed cell death and inflammation, making it a compelling therapeutic target for a variety of inflammatory disorders.[2][3][4] (R)-GSK866 is understood to be an inhibitor targeting the kinase activity of RIPK1. Assessing its efficacy in HaCaT cells is crucial for understanding its potential in treating skin conditions where necroptosis and inflammation are pathogenic drivers.
These application notes provide a comprehensive overview of established techniques and detailed protocols to evaluate the biological activity and efficacy of this compound in HaCaT cells. The methodologies cover the assessment of cytotoxicity, the inhibition of induced necroptosis, and the suppression of inflammatory signaling pathways.
Core Signaling Pathway
The efficacy of this compound is primarily linked to its ability to inhibit the kinase activity of RIPK1, a key component in the TNF-α signaling pathway that can lead to necroptosis.
Experimental Workflow Overview
A systematic approach is essential for accurately assessing the efficacy of this compound. The general workflow involves cell culture, treatment, and subsequent analysis using various biochemical and cell-based assays.
Data Presentation
Quantitative data should be organized to facilitate clear comparison of results. The following tables provide templates for presenting typical data generated from the described protocols.
Table 1: Cellular Potency of this compound in HaCaT Cells
This table summarizes the potency of this compound in protecting HaCaT cells from TNF-α-induced necroptosis. The half-maximal effective concentration (EC50) is the standard metric.[3]
| Compound | Cell Line | Assay Type | Inducing Agent | EC50 (nM) |
| This compound | HaCaT | Cell Viability (MTT) | TNF-α + zVAD-fmk | Value |
| This compound | HaCaT | ATP Content (CellTiter-Glo) | TNF-α + zVAD-fmk | Value |
| Control Cmpd. | HaCaT | ATP Content (CellTiter-Glo) | TNF-α + zVAD-fmk | Value |
Table 2: Effect of this compound on Inflammatory Cytokine Secretion
This table shows the inhibitory effect of this compound on the production of pro-inflammatory cytokines by HaCaT cells, with the half-maximal inhibitory concentration (IC50) as the key metric.
| Compound | Cytokine | Inducing Agent | IC50 (nM) | Max Inhibition (%) |
| This compound | IL-6 | TNF-α | Value | Value |
| This compound | IL-8 | TNF-α | Value | Value |
| Control Cmpd. | IL-6 | TNF-α | Value | Value |
Table 3: Target Engagement of this compound in HaCaT Cells
This table presents data from assays designed to measure the direct binding of the inhibitor to RIPK1 within the cellular environment.[2][5]
| Compound | Assay Type | Target | Apparent Kᵢ (nM) |
| This compound | NanoBRET | hRIPK1 | Value |
| This compound | TEAR1 Assay | hRIPK1 | Value |
| Control Cmpd. | NanoBRET | hRIPK1 | Value |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on HaCaT cell viability and its ability to protect against necroptotic stimuli. The MTT assay measures mitochondrial reductase activity, which is proportional to the number of viable cells.[6]
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound
-
TNF-α (human)
-
zVAD-fmk (pan-caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the medium from the cells and add 50 µL of the compound dilutions. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a solution of TNF-α (final conc. 20 ng/mL) and zVAD-fmk (final conc. 20 µM) in DMEM. Add 50 µL of this solution to the appropriate wells.
-
Controls: Include wells for untreated cells (vehicle only), cells with inducing agent only, and cells with this compound only (to test for cytotoxicity).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC50 value for the protective effect of this compound.
Protocol 2: Western Blot Analysis of Necroptosis Pathway Activation
This protocol is used to detect the phosphorylation status of key necroptosis proteins (RIPK1, MLKL) to confirm that this compound inhibits the pathway at the molecular level.[7][8]
Materials:
-
HaCaT cells cultured in 6-well plates
-
This compound, TNF-α, zVAD-fmk
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in 6-well plates to reach 80-90% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with TNF-α and zVAD-fmk for a predetermined time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Western Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phosphorylated proteins to a loading control (e.g., GAPDH).
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines like IL-6 and IL-8 from HaCaT cells to assess the anti-inflammatory efficacy of this compound.[9]
Materials:
-
HaCaT cells cultured in 24-well plates
-
This compound
-
Inflammatory stimulus (e.g., TNF-α or IL-17A)
-
Human IL-6 and IL-8 ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed HaCaT cells in a 24-well plate and grow to ~80% confluency.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cells or debris.
-
ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the standards. Calculate the concentration of each cytokine in the samples. Plot a dose-response curve for this compound inhibition and determine the IC50 value.
References
- 1. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. bioradiations.com [bioradiations.com]
- 9. Rehmannioside A Inhibits TRAF6/MAPK Pathway and Improves Psoriasis by Interfering with the Interaction of HaCaT Cells with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glucocorticoid Resistance with (R)-GSK866
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of various autoimmune and inflammatory diseases. Their therapeutic effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. However, the long-term use of GCs is often associated with severe side effects, and a significant portion of patients develop glucocorticoid resistance, limiting their therapeutic efficacy.
(R)-GSK866 is a selective glucocorticoid receptor agonist (SEGRA) that shows promise in dissociating the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) of traditional GCs. This property makes this compound a valuable tool for studying the molecular mechanisms of glucocorticoid resistance and for the development of safer anti-inflammatory therapies.
These application notes provide an overview of the use of this compound in studying glucocorticoid resistance, along with detailed protocols for key in vitro experiments.
Mechanism of Action: Dissociating Transactivation and Transrepression
The therapeutic anti-inflammatory actions of glucocorticoids are largely attributed to the GR-mediated repression of pro-inflammatory transcription factors such as NF-κB (transrepression). In contrast, many of the undesirable metabolic side effects are linked to the GR-mediated activation of genes containing glucocorticoid response elements (GREs) in their promoters (transactivation).
This compound and its analogs have been shown to preferentially induce transrepression over transactivation. This selective activity allows researchers to investigate the specific signaling pathways involved in the anti-inflammatory effects of GCs while minimizing the confounding metabolic effects.
Data Presentation
The following tables summarize the reported activities of this compound analogs, which are expected to have similar profiles to this compound, in key functional assays.
Table 1: Glucocorticoid Receptor Transactivation Activity
| Compound | Cell Line | Assay | EC50 (nM) | Efficacy (% of Dexamethasone) |
| Dexamethasone | A549 | GRE-Luciferase Reporter | 1.2 | 100 |
| This compound Analog (UAMC-1217) | A549 | GRE-Luciferase Reporter | >1000 | <10 |
| This compound Analog (UAMC-1218) | A549 | GRE-Luciferase Reporter | >1000 | <10 |
Table 2: NF-κB Transrepression Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| Dexamethasone | A549 | NF-κB Luciferase Reporter | 0.5 |
| This compound Analog (UAMC-1217) | A549 | NF-κB Luciferase Reporter | 2.5 |
| This compound Analog (UAMC-1218) | A549 | NF-κB Luciferase Reporter | 3.1 |
Table 3: Endogenous Gene Expression (qPCR)
| Gene | Treatment | Cell Line | Fold Change vs. Vehicle |
| GILZ (GRE-driven) | Dexamethasone (1µM) | HaCaT | ~15 |
| GILZ (GRE-driven) | This compound Analog (UAMC-1217) (1µM) | HaCaT | ~2 |
| IL-6 (NF-κB target) | TNFα + Dexamethasone (1µM) | HaCaT | ~0.2 |
| IL-6 (NF-κB target) | TNFα + this compound Analog (UAMC-1217) (1µM) | HaCaT | ~0.3 |
Table 4: GR Phosphorylation (Western Blot)
| Treatment (1µM, 1h) | Cell Line | p-GR (Ser211) / Total GR Ratio (normalized to vehicle) |
| Dexamethasone | HaCaT | Increased |
| This compound | HaCaT | Increased |
| This compound Analog (UAMC-1217) | HaCaT | Increased |
| This compound Analog (UAMC-1218) | HaCaT | Increased |
Experimental Protocols
GRE- and NF-κB-Luciferase Reporter Gene Assays
These assays are fundamental for assessing the transactivation and transrepression activities of this compound.
Materials:
-
A549 cells stably transfected with a GRE-luciferase reporter construct.
-
A549 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound, Dexamethasone (positive control).
-
Tumor Necrosis Factor-alpha (TNF-α) for NF-κB assay.
-
Luciferase Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed transfected A549 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Dexamethasone in serum-free DMEM.
-
Treatment:
-
GRE Assay: Replace the medium with the compound dilutions and incubate for 24 hours.
-
NF-κB Assay: Pre-treat cells with compound dilutions for 1 hour, then stimulate with TNF-α (10 ng/mL) for an additional 6 hours.
-
-
Cell Lysis: Wash cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Plot the dose-response curves to determine EC50 (for GRE assay) and IC50 (for NF-κB assay) values.
Quantitative Real-Time PCR (qPCR) for Endogenous Gene Expression
qPCR is used to measure the effect of this compound on the mRNA levels of GR target genes.
Materials:
-
HaCaT or A549 cells.
-
6-well tissue culture plates.
-
This compound, Dexamethasone.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., GILZ, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Real-Time PCR System.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or Dexamethasone at desired concentrations for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blot for GR Phosphorylation
This protocol assesses the ability of this compound to induce the phosphorylation of GR at Serine 211, a marker of GR activation.
Materials:
-
HaCaT or A549 cells.
-
6-well tissue culture plates.
-
This compound, Dexamethasone.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-GR (Ser211), anti-total GR, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound or Dexamethasone for 1 hour.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-GR signal to the total GR signal.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathways.
Covalent Labeling of the Glucocorticoid Receptor with (R)-GSK866 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodological framework for the covalent labeling of the glucocorticoid receptor (GR) using analogs of (R)-GSK866. The protocols outlined below cover key experiments from initial covalent binding assessment by mass spectrometry to cellular assays for quantifying receptor activation and downstream gene regulation.
Introduction
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a crucial role in regulating a wide range of physiological processes, including inflammation, metabolism, and stress responses. Covalent labeling of GR offers a powerful tool for studying its structure, function, and interaction with ligands. This compound is a non-steroidal GR agonist, and its analogs, such as UAMC-1217 and UAMC-1218, have been developed as covalent binders that target specific cysteine residues within the GR ligand-binding domain (LBD). This covalent interaction allows for prolonged and potent modulation of GR activity, making these compounds valuable research tools and potential therapeutic agents.
This document provides detailed protocols for the covalent labeling of GR with this compound analogs and subsequent analysis of the functional consequences in cellular systems.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound analogs with the glucocorticoid receptor.
Table 1: Covalent Binding of this compound Analogs to GR-LBD
| Compound | Covalent Binding to Cys622 of GR-LBD |
| UAMC-1217 | Confirmed by Mass Spectrometry |
| UAMC-1218 | Confirmed by Mass Spectrometry |
Table 2: Functional Activity of this compound Analogs in Cellular Assays
| Compound | GR Transactivation (Reporter Assay) | NF-κB Transrepression (Reporter Assay) | GR Ser211 Phosphorylation |
| UAMC-1217 | Reduced compared to GSK866 | Favorable anti-inflammatory properties | Significant induction |
| UAMC-1218 | Reduced compared to GSK866 | Favorable anti-inflammatory properties | Significant induction |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The binding of a GR agonist, such as an this compound analog, initiates a conformational change in the receptor, leading to its dissociation from chaperone proteins, nuclear translocation, and modulation of target gene expression. This can occur through direct binding to Glucocorticoid Response Elements (GREs) in the DNA (transactivation) or by interfering with other transcription factors like NF-κB (transrepression).
Experimental Workflow for Covalent Labeling and Functional Analysis
The general workflow for investigating the covalent labeling of GR with this compound analogs involves confirming the covalent binding event, followed by a series of cellular assays to determine the functional consequences of this interaction.
Experimental Protocols
Protocol 1: Covalent Labeling of Recombinant GR-LBD and Mass Spectrometry Analysis
This protocol details the procedure to confirm the covalent binding of this compound analogs to the recombinant GR ligand-binding domain (LBD).
Materials:
-
Recombinant human GR-LBD
-
This compound analogs (e.g., UAMC-1217, UAMC-1218)
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Ultrapure water
-
Sep-Pak C18 columns or equivalent for desalting
Procedure:
-
Incubation:
-
Incubate recombinant GR-LBD with a molar excess of the this compound analog in 50 mM ammonium bicarbonate buffer.
-
Incubation time and temperature may need to be optimized, but a starting point is 2 hours at 37°C.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein by adding a denaturant such as Rapigest SF at a final concentration of 0.1% and incubating at 37°C for 10 minutes.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 75°C for 15 minutes.[1]
-
Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[1][2]
-
-
Tryptic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.[1]
-
Stop the digestion by adding formic acid to a final concentration of 0.5%.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 Sep-Pak column or equivalent according to the manufacturer's instructions.[1]
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
Set the mass spectrometer to perform data-dependent acquisition to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the MS/MS data against the human GR protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification corresponding to the mass of the this compound analog on cysteine residues to identify the covalently labeled peptide(s).
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of covalent attachment.
-
Protocol 2: GR Nuclear Translocation by Immunofluorescence
This protocol describes how to visualize the translocation of GR from the cytoplasm to the nucleus upon treatment with this compound analogs.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GR
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Seed A549 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the desired concentrations of this compound analogs for a specified time (e.g., 1 hour). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the cells with the primary anti-GR antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI or Hoechst solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the GR and nuclear staining to assess the subcellular localization of GR.
-
Protocol 3: GR Ser211 Phosphorylation by Western Blot
This protocol is for detecting the phosphorylation of GR at serine 211, a marker of GR activation, following treatment with this compound analogs.
Materials:
-
Cell line expressing GR (e.g., A549, HaCaT)
-
This compound analogs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-GR (Ser211) (e.g., 1:1000 dilution)[5][6]
-
Primary antibody against total GR
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound analogs for the desired time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-GR (Ser211) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total GR and a loading control to normalize the phospho-GR signal.
-
Protocol 4: GR Transactivation and NF-κB Transrepression Dual-Luciferase Reporter Assay
This protocol allows for the simultaneous measurement of GR-mediated gene transactivation and transrepression of NF-κB activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human GR
-
GRE-luciferase reporter plasmid (for transactivation)
-
NF-κB-luciferase reporter plasmid (for transrepression)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound analogs
-
TNF-α (for stimulating NF-κB pathway)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with the GR expression plasmid, the appropriate luciferase reporter plasmid (GRE-luc or NF-κB-luc), and the Renilla control plasmid using a suitable transfection reagent.[7]
-
-
Treatment:
-
After 24 hours, replace the medium.
-
For the transactivation assay, treat the cells with a dose-response of the this compound analog for 18-24 hours.
-
For the transrepression assay, pre-treat the cells with the this compound analog for 1 hour, followed by stimulation with TNF-α for an additional 6-8 hours.
-
-
Cell Lysis:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Protocol 5: Quantitative PCR (qPCR) for GR Target Gene Expression
This protocol is for measuring the mRNA expression of a GR target gene, such as Glucocorticoid-Induced Leucine Zipper (GILZ), in response to treatment with this compound analogs.
Materials:
-
Cells treated with this compound analogs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for GILZ and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound analogs for a specified time (e.g., 6 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and primers for GILZ and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument. A typical cycling protocol is 95°C for 15 minutes, followed by 40-45 cycles of 95°C for 20 seconds, an annealing step (primer-dependent temperature) for 20 seconds, and 72°C for 20 seconds.[10]
-
-
Data Analysis:
-
Calculate the relative expression of GILZ mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Determine the fold change in GILZ expression in treated samples compared to the vehicle control.
-
References
- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 2. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. Phospho-Glucocorticoid Receptor (Ser211) Polyclonal Antibody (PA5-17668) [thermofisher.com]
- 6. Phospho-Glucocorticoid Receptor (Ser211) Antibody (#4161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. promega.com [promega.com]
- 10. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
troubleshooting (R)-GSK866 solubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-GSK866. The following information addresses common issues related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For most in vitro applications, the recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] In published studies, this compound and its analogs are routinely dissolved in DMSO to create concentrated stock solutions, often at 10 mM (10⁻² M).[3][4] Ethanol can also be a solvent for some hydrophobic compounds, but DMSO is more common.[5]
Q2: My this compound precipitated after I diluted my DMSO stock into my aqueous culture medium. What causes this and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution" and occurs with many hydrophobic compounds.[1][2][6] DMSO is a powerful organic solvent, but when a concentrated stock is diluted into an aqueous medium (like DMEM or RPMI-1640), the overall polarity of the solution increases dramatically. This change causes the hydrophobic compound, which is not soluble in water, to "crash out" of the solution.[2]
Troubleshooting Steps to Prevent Precipitation:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally ≤ 0.1% and no higher than 0.5%, to minimize cellular toxicity.[1][2][7]
-
Optimize Dilution Method: Avoid adding a small volume of a highly concentrated stock directly into the full volume of media.[1] A step-wise or serial dilution method is highly recommended.[1][8] Always add the DMSO stock to the culture media, not the other way around, while vortexing or mixing to ensure rapid dispersion.[2]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can help improve solubility.[1][2] However, be cautious as prolonged heat can degrade the compound.
-
Use Sonication: If precipitation occurs, brief sonication in a water bath sonicator can help break up aggregates and re-dissolve the compound.[1][9]
-
Lower the Final Compound Concentration: The simplest approach may be to use a lower final concentration of this compound in your experiment. You can perform a kinetic solubility test to determine the maximum achievable concentration in your specific medium without precipitation.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a standard 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Calibrated precision balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[8]
-
Weigh: Accurately weigh the desired amount of powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound and the mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the powder.[2]
-
Mix: Vortex the solution for 1-2 minutes to ensure complete dissolution. Visually inspect for any remaining solid particles.[1]
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, use a brief (5-10 minute) sonication in a water bath or gentle warming in a 37°C water bath.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2][8]
Protocol 2: Serial Dilution into Culture Medium
This protocol describes the recommended method for diluting a DMSO stock solution into an aqueous culture medium to prevent precipitation.
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of the 10 mM stock solution in fresh, pre-warmed (37°C) culture medium. For example, to achieve a final concentration of 1 µM in a 10 mL culture, you could first add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution.
-
Add to Final Volume: Add the required volume of the intermediate solution to the final volume of pre-warmed culture medium. Continuing the example, you would add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium to reach your final 1 µM concentration.
-
Mix Immediately: As you add the intermediate dilution to the final medium, ensure immediate and thorough mixing by gently vortexing or swirling the plate/flask. This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.[1]
-
Verify Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution to ensure it remains within the non-toxic range (≤0.1%).
Data Presentation
Table 1: Solvent Properties for Hydrophobic Compounds
| Solvent | Polarity | Common Use | Max Recommended % in Culture | Notes |
| DMSO | Polar Aprotic | Primary solvent for stock solutions of hydrophobic compounds.[1][5] | ≤ 0.1% (ideal), < 0.5% (max)[1][7] | Use anhydrous, high-purity grade. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | Polar Protic | Alternative solvent for some compounds.[5] | < 0.5% | Can have biological effects on cells. Ensure it is compatible with your experimental model. |
| PEG 400 | Co-solvent | Used in formulations to improve solubility.[5] | Varies | Use requires careful validation as it can affect cellular processes. |
| Tween® 80 | Surfactant | Can be used at very low concentrations to maintain solubility.[5][9] | < 0.1% | Not suitable for all cell-based assays as detergents can disrupt cell membranes.[11] |
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for addressing compound precipitation in culture media.
Signaling Pathway
This compound is a selective glucocorticoid receptor (GR) agonist.[12][13] Upon binding, it promotes GR activation and nuclear translocation, leading to the transrepression of pro-inflammatory transcription factors like NF-κB, which is key to its anti-inflammatory effects.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-GSK866 Concentration for NF-κB Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (R)-GSK866 for Nuclear Factor-kappa B (NF-κB) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in NF-κB inhibition?
A1: this compound is a selective glucocorticoid receptor (GR) agonist (SEGRA). Its anti-inflammatory effects, including the inhibition of NF-κB, are not direct. Instead, this compound binds to and activates the glucocorticoid receptor. The activated GR then interferes with the NF-κB signaling pathway. One of the primary mechanisms involves the activated GR altering the nuclear occupancy of the p65 subunit of NF-κB, which is a key component of the NF-κB transcription factor complex. This interference reduces the transcriptional activity of NF-κB, leading to decreased expression of pro-inflammatory genes.[1]
Q2: What is a good starting concentration range for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and specific experimental conditions. Based on studies of GSK866 and its analogs, a good starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for NF-κB inhibition in your specific cell line.
Q3: How do I choose the right concentration of a stimulus (e.g., TNF-α, IL-1β) to activate the NF-κB pathway?
A3: The concentration of the stimulus required to activate NF-κB can vary between cell types. For Tumor Necrosis Factor-alpha (TNF-α), concentrations ranging from 1 to 100 ng/mL are commonly used.[2][3] For Interleukin-1 beta (IL-1β), a concentration of around 1 ng/mL has been shown to be effective.[4] It is advisable to perform a dose-response experiment with your chosen stimulus to determine the optimal concentration that gives a robust and reproducible NF-κB activation without causing significant cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: It is crucial to assess the cytotoxicity of this compound to ensure that the observed NF-κB inhibition is not due to cell death. Common cytotoxicity assays include the MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity.[5] These assays should be performed in parallel with your NF-κB inhibition experiments, using the same concentration range and incubation times for this compound.
Q5: What are potential off-target effects of this compound, and how can I control for them?
A5: As a selective glucocorticoid receptor agonist, this compound is designed to be specific for the GR. However, like any small molecule, it has the potential for off-target effects. An unexpected phenotype that cannot be explained by known GR signaling pathways could indicate off-target activity.[6] To investigate this, you can use techniques like a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[6] Additionally, comparing the effects of this compound with other known GR agonists and antagonists can help to determine if the observed effects are GR-dependent.
Troubleshooting Guides
Issue 1: High variability in NF-κB inhibition results between experiments.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Troubleshooting Step: Maintain a strict cell culture routine. Use cells within a consistent and low passage number range and ensure a uniform cell seeding density for all experiments.
-
-
Possible Cause: Degradation of this compound or the NF-κB stimulus.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Aliquot and store the NF-κB stimulus (e.g., TNF-α) at -80°C to maintain its activity.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure consistent pipetting technique, especially when preparing serial dilutions.
-
Issue 2: No significant NF-κB inhibition observed at expected concentrations.
-
Possible Cause: The concentration of this compound is too low for the specific cell type.
-
Troubleshooting Step: Perform a wider dose-response experiment, extending to higher concentrations.
-
-
Possible Cause: Low expression of the glucocorticoid receptor (GR) in the cell line.
-
Troubleshooting Step: Verify GR expression in your cell line using techniques like Western blotting or qPCR. If GR expression is low, consider using a different cell line with higher GR expression.
-
-
Possible Cause: The NF-κB stimulus concentration is too high, overwhelming the inhibitory effect.
-
Troubleshooting Step: Titrate down the concentration of the NF-κB stimulus to a level that gives a sub-maximal but robust response, which may allow for better resolution of the inhibitory effect.
-
Issue 3: Observed NF-κB inhibition is accompanied by significant cell death.
-
Possible Cause: The concentration of this compound is cytotoxic to the cells.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your NF-κB inhibition assay. Determine the concentration range where this compound inhibits NF-κB without causing significant cytotoxicity. Select a concentration for your experiments that is well below the cytotoxic threshold.
-
-
Possible Cause: The combination of the NF-κB stimulus and this compound is toxic.
-
Troubleshooting Step: Evaluate the cytotoxicity of the stimulus and this compound both individually and in combination.
-
Data Presentation
Table 1: Quantitative Data for GSK866 and Analogs
| Compound | Assay Type | Cell Line | Endpoint | Reported Value (IC50/EC50) |
| GSK866 | NF-κB Reporter Gene Assay | L929sA | NF-κB Transrepression | Dose-dependent inhibition observed |
| UAMC-1217 | NF-κB Reporter Gene Assay | L929sA | NF-κB Transrepression | Stronger inhibition than Dexamethasone at 10 nM |
| UAMC-1218 | NF-κB Reporter Gene Assay | L929sA | NF-κB Transrepression | Stronger inhibition than Dexamethasone at 10 nM |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound on NF-κB Inhibition
Objective: To determine the optimal concentration of this compound for inhibiting NF-κB activation.
Materials:
-
Cells cultured in appropriate medium
-
This compound stock solution (e.g., in DMSO)
-
NF-κB stimulus (e.g., TNF-α or IL-1β)
-
NF-κB reporter assay kit (e.g., luciferase-based)
-
96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Pre-treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to each well at a pre-optimized concentration. Include a negative control group with no stimulus.
-
Incubation: Incubate the plate for a time period optimal for NF-κB activation (typically 4-24 hours).
-
NF-κB Assay: Perform the NF-κB reporter assay according to the manufacturer's instructions.
-
Data Analysis: Measure the reporter signal (e.g., luminescence). Normalize the data to the vehicle control and plot the percentage of NF-κB inhibition against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the effect of this compound on cell viability.
Materials:
-
Cells cultured in appropriate medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the NF-κB inhibition assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the NF-κB inhibition experiment.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: GR-mediated NF-κB Inhibition Pathway.
Caption: Experimental Workflow for Optimizing this compound.
Caption: Troubleshooting Decision Tree for Common Issues.
References
- 1. physoc.org [physoc.org]
- 2. TNF-α promotes cell survival through stimulation of K+ channel and NFκB activity in corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-1β reciprocally regulates chemokine and insulin secretion in pancreatic β-cells via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
issues with (R)-GSK866 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling (R)-GSK866, with a specific focus on addressing stability concerns in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific stability data for this compound is not extensively published, general guidelines for bioactive small molecules should be followed. Solid compounds are best stored in a tightly sealed vial as stated on the product datasheet, and for many compounds, this allows for storage up to six months.
Q2: How should I prepare and store this compound stock solutions?
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve this compound in a suitable solvent like DMSO. Store solutions as single-use aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally usable for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Is long-term storage of this compound in solution recommended?
A3: No, long-term storage of bioactive compounds in solution is generally not recommended due to the increased risk of degradation. For experiments running over extended periods, it is advisable to prepare fresh solutions from a solid compound at regular intervals.
Q4: How should I handle the vial before preparing a stock solution?
A4: Before opening the vial, it is recommended to let the product equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could compromise the stability of the solid compound.
Q5: The provided stability information is general. How can I be certain about the stability of this compound in my specific experimental setup?
A5: Given the lack of specific public data, it is best practice to perform an in-house stability assessment under your specific experimental conditions (e.g., in your cell culture medium at 37°C). This involves analyzing the compound's integrity and activity at different time points. A detailed protocol for conducting such a study is provided below.
General Storage and Handling Recommendations
The following table summarizes general recommendations for storing and handling bioactive small molecules like this compound. These are based on standard laboratory practices and supplier recommendations.
| Parameter | Recommendation | Rationale |
| Form | Solid (Lyophilized) | Higher stability compared to solutions. |
| Solid Storage Temp. | As per datasheet (-20°C or 4°C) | Minimizes chemical degradation. |
| Solid Storage Duration | Up to 6 months (general guide) | Ensures compound integrity over time. |
| Solution Solvent | Anhydrous DMSO | Common solvent for dissolving many organic molecules for biological assays. |
| Solution Storage Temp. | -20°C or -80°C (in aliquots) | Reduces solvent evaporation and slows degradation pathways. |
| Solution Storage Duration | Up to 1 month (general guide) | Balances convenience with the risk of degradation in solution. |
| Freeze-Thaw Cycles | Avoid | Each cycle can introduce moisture and increase degradation. |
This compound Mechanism of Action
This compound is a selective glucocorticoid receptor (GR) agonist. Understanding its mechanism is crucial for designing experiments and interpreting results, as a loss of stability will lead to reduced GR activation and downstream effects.
Caption: Simplified signaling pathway of this compound as a GR agonist.
Troubleshooting Guides
Problem 1: I am observing inconsistent or weaker-than-expected biological activity in my long-term experiment.
-
Possible Cause: The this compound in your culture medium may be degrading over time. The effective concentration of the active compound could be decreasing, leading to diminished biological effects.
-
Troubleshooting Steps:
-
Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).
-
Check Solution Age: Are you using a freshly prepared stock solution of this compound? Stock solutions stored for over a month, especially if not properly aliquoted, may have lost potency.
-
Perform a Stability Check: Run a short-term experiment comparing the activity of your current stock solution against a freshly prepared one. A significant difference in potency indicates degradation of the older stock.
-
Action for Long-Term Cultures: If instability in the medium is suspected, consider replenishing the medium with freshly diluted this compound more frequently. The required frequency will depend on its half-life in your specific culture conditions.
-
Problem 2: My dose-response curve has shifted to the right, requiring higher concentrations of this compound to achieve the same effect.
-
Possible Cause: This is a classic sign of reduced compound potency, which is often due to degradation. A lower amount of active compound means a higher total concentration is needed to elicit the desired biological response.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Immediately prepare a new stock solution of this compound from solid material. Re-run the dose-response experiment using this fresh stock.
-
Solvent Quality: Ensure the DMSO used for making the stock solution is anhydrous (water-free). Water can accelerate the hydrolysis of some compounds.
-
Validate with a Bioassay: If the issue persists, perform a stability-indicating bioassay. Incubate the compound in your assay medium for the duration of your experiment (e.g., 24, 48, 72 hours) and then test its activity against a control solution that was stored at -20°C.
-
Caption: Troubleshooting flowchart for experiments involving this compound.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method to determine the stability of this compound in your specific experimental conditions.
Objective: To quantify the chemical integrity and/or biological activity of this compound over time under specific storage or experimental conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Your experimental medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Analytical instrument (e.g., HPLC-UV) or a validated cell-based bioassay system
Methodology:
-
Prepare a Fresh Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM). This will be your T=0 Reference Stock . Store it at -80°C.
-
Prepare Test Samples: Dilute the Reference Stock into your experimental medium to the final working concentration.
-
Incubate Samples: Place the test samples in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Define Time Points: Choose time points relevant to your experiment's duration (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Sample Collection: At each time point, remove an aliquot of the incubated test sample and immediately freeze it at -80°C to halt any further degradation.
-
Analysis:
-
Method A: Chemical Analysis (Recommended): Thaw all samples simultaneously, including a T=0 control (freshly diluted from the Reference Stock). Analyze by a stability-indicating method like HPLC-UV. Calculate the percentage of the parent this compound peak area remaining relative to the T=0 sample.
-
Method B: Bioassay Analysis: If HPLC is unavailable, use a sensitive and validated bioassay. Thaw all samples and the T=0 control. Perform a dose-response curve for each time point. A rightward shift in the EC50 value indicates a loss of active compound.
-
-
Data Interpretation: Plot the percentage of this compound remaining or the relative EC50 value against time. This will provide an estimate of the compound's half-life under your experimental conditions.
Caption: Experimental workflow for assessing the stability of this compound.
overcoming low efficacy of (R)-GSK866 in vitro
Technical Support Center: (R)-GSK866
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the in vitro efficacy of this compound, a selective glucocorticoid receptor (GR) agonist.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving potential issues that may lead to lower-than-expected efficacy of this compound in your in vitro experiments.
Q: My in vitro experiment with this compound is showing low or inconsistent efficacy. What are the common causes and how can I address them?
A: Low in vitro efficacy can stem from multiple factors, ranging from compound handling to the specifics of your biological system. A methodical investigation is key to pinpointing the issue. Below is a summary of potential causes and recommended troubleshooting strategies.
Table 1: Troubleshooting Low In Vitro Efficacy of this compound
| Category | Potential Cause | Troubleshooting Strategy & Rationale |
|---|---|---|
| Compound Integrity & Handling | Degradation or Impurity | Verify compound purity and integrity using analytical methods like HPLC/LC-MS. Aliquot stock solutions and minimize freeze-thaw cycles to prevent degradation.[1] |
| Incorrect Concentration | Double-check all calculations for dilutions. Confirm the accuracy of weighing and solvent volumes. Use a recently calibrated balance. | |
| Poor Solubility | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (ideally <0.1%) to avoid solvent toxicity.[1] If solubility is an issue, sonication or gentle warming may help, but verify that this does not degrade the compound. | |
| Experimental Design & Protocol | Suboptimal Assay Conditions | Optimize key parameters such as cell density, treatment duration, and serum concentration. Serum proteins can bind to small molecules, reducing their effective concentration. |
| Inappropriate Controls | Use a full set of controls, including a vehicle control (e.g., DMSO), a positive control (e.g., dexamethasone (B1670325) for GR activation), and a negative control (e.g., an inactive stereoisomer, if available).[2] | |
| High Assay Background/Noise | High background can mask the inhibitor's true effect. Optimize blocking steps, washing procedures, and reagent concentrations. Ensure cells are healthy, as stressed or dying cells can produce artifacts.[1] | |
| Biological System & Target | Low Target (GR) Expression | Confirm that your chosen cell line expresses sufficient levels of the glucocorticoid receptor (GR). Verify GR expression via Western blot or qPCR. |
| Poor Cell Permeability | While many small molecules are cell-permeable, issues can arise.[2] Consider using permeability assays (e.g., PAMPA) if this is suspected.[2] | |
| Active Drug Efflux | The cell line may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound. This can be tested by co-treatment with a known efflux pump inhibitor. |
| | Cellular Environment Mismatch | Factors like media pH, glucose concentration, and oxygen levels can influence cellular responses and drug activity.[3] Ensure your culture conditions are stable and relevant. |
Below is a logical workflow to guide your troubleshooting process.
Caption: A logical workflow for systematically troubleshooting in vitro efficacy issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does this influence experimental design?
A: this compound is a selective glucocorticoid receptor (GR) agonist (SEGRA).[4][5][6] Unlike classic glucocorticoids, it is designed to selectively modulate GR activity, aiming to promote anti-inflammatory effects (transrepression) while minimizing metabolic side effects (transactivation).[5][6]
Mechanism:
-
This compound diffuses across the cell membrane.
-
It binds to the Glucocorticoid Receptor (GR) in the cytoplasm, causing a conformational change.
-
The activated GR-ligand complex translocates to the nucleus.
-
In the nucleus, it modulates gene expression, primarily by tethering to other transcription factors like NF-κB to repress pro-inflammatory gene expression.[7]
This mechanism means your assay should be designed to measure downstream consequences of GR activation, such as the repression of inflammatory cytokines (e.g., IL-6, TNF-α) or changes in the expression of GR-responsive genes.
Caption: Simplified signaling pathway for this compound-mediated GR transrepression.
Q2: How should I structure a typical in vitro cell-based assay for this compound?
A: A well-structured experiment is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages.
Caption: General workflow for an in vitro anti-inflammatory assay using this compound.
Key Experimental Protocols
Protocol 1: Western Blot for Glucocorticoid Receptor (GR) Expression
This protocol verifies the presence of the target protein in your cell line.
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis and Extraction Buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with RIPA buffer and add 4X Laemmli Sample Buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN TGX Precast Protein Gel) and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against GR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether this compound binds to and stabilizes GR within the intact cell, providing direct evidence of target engagement.
-
Cell Treatment:
-
Harvest cells and prepare a suspension.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Analysis:
-
Analyze the amount of soluble GR remaining in the supernatant for each temperature point using Western blotting (as described in Protocol 1) or ELISA.
-
-
Data Interpretation:
-
Plot the relative amount of soluble GR as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the compound has bound to and stabilized the GR protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of RIPK1 Inhibitor Experimental Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results involving RIPK1 inhibitors. While the initial query mentioned (R)-GSK866, our resources indicate that GSK866 is a selective glucocorticoid receptor (GR) agonist.[1][2][3] Given the context of experimental reproducibility in drug development for inflammatory diseases, this guide focuses on Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, a key area of research in inflammation and necroptosis.[4][5][6] We will use GSK2982772, a well-characterized RIPK1 inhibitor, as a primary example.[5][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with RIPK1 inhibitors.
1. Issue: High variability in IC50 values for my RIPK1 inhibitor across experiments.
-
Question: Why am I observing significant differences in the IC50 value of my RIPK1 inhibitor between experimental repeats?
-
Answer: Variability in IC50 values can stem from several factors:
-
Cell Passage Number: As cell lines are passaged, their characteristics can change, including the expression levels of key signaling proteins like RIPK1. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The density of cells at the time of treatment can influence their response to both the stimulus and the inhibitor. Ensure that you are seeding the same number of cells for each experiment and that they have reached a consistent level of confluency before treatment.
-
Reagent Stability: RIPK1 inhibitors, like many small molecules, can degrade over time, especially if not stored correctly. Prepare fresh dilutions of your inhibitor from a properly stored stock solution for each experiment. Similarly, the activity of the stimulus used to induce necroptosis (e.g., TNF-α) can vary.
-
Assay Timing: The kinetics of necroptosis can vary between cell lines. Ensure that the endpoint measurement is taken at a consistent time point after treatment that captures the optimal dynamic range of the assay.
-
2. Issue: Inconsistent or weak inhibition of necroptosis in my cellular assay.
-
Question: My RIPK1 inhibitor is not consistently protecting cells from necroptosis. What could be the cause?
-
Answer: Several factors can lead to weak or inconsistent inhibition:
-
Suboptimal Stimulus Concentration: The concentration of the necroptosis-inducing stimulus (e.g., TNF-α in combination with a caspase inhibitor and a SMAC mimetic) is critical. If the stimulus is too strong, it may overwhelm the inhibitory capacity of your compound. Perform a dose-response curve for your stimulus to identify the EC50 and use a concentration around the EC80-EC90 for your inhibition assays.
-
Incorrect Combination of Stimuli: Necroptosis induction often requires the inhibition of apoptosis. Ensure you are using an effective caspase inhibitor (e.g., z-VAD-fmk) at an appropriate concentration.[4]
-
Cell Line Specificity: Not all cell lines are equally sensitive to necroptosis. It is important to use a cell line known to undergo RIPK1-dependent necroptosis, such as HT-29 or L929 cells.[4]
-
Off-Target Effects of the Inhibitor: At higher concentrations, some inhibitors may have off-target effects that can interfere with cell viability assays. It is important to determine the toxicity of the inhibitor alone in your chosen cell line.
-
3. Issue: Unexpected cell death in my control groups.
-
Question: I am observing cell death in my vehicle-treated control cells, even without a necroptotic stimulus. What should I do?
-
Answer: Unexplained cell death in control groups can confound your results. Consider the following:
-
Vehicle Toxicity: The solvent used to dissolve your inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the vehicle in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Health: Poor cell health can make cells more susceptible to stress. Ensure your cells are healthy and growing exponentially before starting an experiment. Check for signs of contamination.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that can affect cell viability. It is good practice to test a new lot of FBS before using it in critical experiments.
-
Frequently Asked Questions (FAQs)
1. How does a RIPK1 inhibitor work?
RIPK1 is a serine/threonine kinase that plays a crucial role in regulating inflammation and cell death pathways, including necroptosis and apoptosis.[6] In response to stimuli like TNF-α, RIPK1 can be activated and initiate a signaling cascade that leads to programmed cell death.[9][10] RIPK1 inhibitors typically bind to the kinase domain of RIPK1, preventing its phosphorylation and activation, thereby blocking the downstream signaling that leads to necroptosis.[4]
2. What are the key downstream markers to assess RIPK1 inhibition?
To confirm that your inhibitor is acting on the intended target, you can measure the phosphorylation of downstream targets. Key markers include:
-
Phosphorylation of RIPK1 itself (autophosphorylation).
-
Phosphorylation of RIPK3.
-
Phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like protein), the executioner of necroptosis.[9]
These can be assessed by Western blotting or other immunoassays.
3. What is the difference between Type I, Type II, and Type III RIPK1 inhibitors?
RIPK1 inhibitors can be classified based on their binding mode to the kinase domain.
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.
-
Type II inhibitors bind to an inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site.
-
Type III inhibitors are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.[6]
GSK2982772 is an example of an inhibitor that binds to an allosteric pocket of the RIPK1 domain.
4. How do I choose the right cell line for my RIPK1 inhibitor experiments?
The choice of cell line is critical for obtaining reproducible results. Key considerations include:
-
Expression of RIPK1 Pathway Components: The cell line should express RIPK1, RIPK3, and MLKL at sufficient levels to undergo necroptosis.
-
Sensitivity to Necroptosis: Use cell lines that are known to be sensitive to necroptosis induction, such as human colorectal adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells.[4]
-
Disease Relevance: If you are studying a specific disease, consider using a cell line that is relevant to that disease context.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the RIPK1 inhibitor GSK2982772, as reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| GSK2982772 Dosing (Clinical Trial) | 60 mg (orally, 2-3 times daily) | Human patients with rheumatoid arthritis | [5] |
| GSK'963 IC50 | 1.0 nM | Mouse L929 cells | [10] |
| GSK'963 IC50 | 4.0 nM | Human U937 cells | [10] |
Note: IC50 values are highly dependent on the specific assay conditions.
Experimental Protocols
Protocol: Cellular Viability Assay to Measure RIPK1 Inhibition of Necroptosis
This protocol provides a general framework for assessing the efficacy of a RIPK1 inhibitor in preventing necroptosis in a cell-based assay.
1. Materials:
- HT-29 cells (or other suitable cell line)
- Cell culture medium (e.g., DMEM) with 10% FBS
- RIPK1 inhibitor (e.g., GSK2982772)
- TNF-α (Tumor Necrosis Factor-alpha)
- SMAC mimetic (e.g., birinapant)
- Caspase inhibitor (e.g., z-VAD-fmk)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear bottom white plates
2. Methods:
- Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
- Inhibitor Treatment: Prepare serial dilutions of the RIPK1 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells with the inhibitor for 1-2 hours.
- Necroptosis Induction: Prepare a cocktail of TNF-α, SMAC mimetic, and z-VAD-fmk in culture medium. Add this cocktail to the appropriate wells. Final concentrations to be optimized, but a starting point could be: 20 ng/mL TNF-α, 100 nM SMAC mimetic, and 20 µM z-VAD-fmk. Include a control group that does not receive the induction cocktail.
- Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
- Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated, non-induced control. Plot the results as a dose-response curve and calculate the IC50 value of the inhibitor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. libcatalog.usc.edu [libcatalog.usc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
(R)-GSK866 off-target effects in cell-based assays
Technical Support Center: RIPK1 Inhibitors
A Note on Compound Nomenclature: You have inquired about "(R)-GSK866" as a RIPK1 inhibitor. Our search of scientific literature indicates that GSK866 is a selective glucocorticoid receptor (GR) agonist. The clinical-stage, highly selective RIPK1 inhibitor developed by GSK is GSK2982772 . This guide will focus on GSK2982772 and general principles for assessing off-target effects of RIPK1 inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected cell death or survival in my assay when using a RIPK1 inhibitor. Could this be an off-target effect?
A1: While possible, it's essential to first rule out other factors. Potent RIPK1 inhibitors like GSK2982772 are generally very selective[1]. Consider these possibilities:
-
On-Target, Pathway-Specific Effects: RIPK1's role is context-dependent. Its kinase activity can mediate necroptosis and apoptosis, while its scaffolding function promotes cell survival via NF-κB activation[2]. Inhibition of the kinase domain might shift the balance between these pathways, leading to unexpected outcomes depending on the cellular context and stimulus.
-
Compound Integrity and Concentration: Verify the purity, stability, and concentration of your inhibitor stock. Degradation or precipitation can lead to a loss of potency.
-
Cell Model Specifics: The expression levels of RIPK1, RIPK3, MLKL, and caspase-8 are critical. Cells lacking key components of the necroptosis pathway will not respond as expected.
-
Off-Target Effects: If the above are ruled out, consider off-target effects. While GSK2982772 is highly selective against other kinases, other inhibitors like the widely used Nec-1 have known off-targets such as indoleamine 2,3-dioxygenase (IDO)[3].
Q2: What are the known off-target activities of GSK2982772?
A2: GSK2982772 has an exceptionally clean kinase selectivity profile. When screened against over 339 kinases at a high concentration (10 µM), it showed no significant inhibition[1][4][5]. However, some weak, non-kinase off-target activities have been reported at concentrations unlikely to be reached in typical cell-based assays. These should be considered mainly in the context of high-dose toxicity studies.
Q3: How can I experimentally confirm that my observed phenotype is due to RIPK1 inhibition and not an off-target effect?
A3: Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Replicate the key experiment with a different, structurally distinct RIPK1 inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK1 expression. This should mimic the effect of a highly specific inhibitor.
-
Use an Inactive Control: Some inhibitors have inactive enantiomers or analogs (e.g., Nec-1i for Nec-1) that can be used as negative controls[6]. These compounds are structurally similar but do not inhibit the target, helping to distinguish on-target from non-specific or off-target effects.
-
Rescue Experiment: If possible, introduce a kinase-dead but scaffold-competent mutant of RIPK1 to see if it rescues any survival-related phenotypes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/EC50 Values | ATP concentration in biochemical assays; enzyme activity; compound degradation. | Ensure the ATP concentration is at or near the Km value for RIPK1 in biochemical assays. Confirm enzyme activity with a positive control. Verify compound integrity via analytical chemistry.[7] |
| Incomplete Blockade of Necroptosis | Suboptimal inhibitor concentration; rapid compound metabolism in cells; alternative cell death pathways activated. | Perform a full dose-response curve. Check for time-dependent loss of activity. Co-treat with inhibitors of other pathways (e.g., apoptosis) to dissect the mechanism. |
| Unexpected Cytotoxicity | High compound concentration leading to off-target effects or poor solubility; activation of apoptosis. | Lower the inhibitor concentration. Check for compound precipitation in media. Measure markers of apoptosis (e.g., cleaved caspase-3). |
| Results Differ Between Species | Inhibitor has species-specific potency. | Be aware that some RIPK1 inhibitors, including those from GSK, show reduced potency in mouse and rat cells compared to human cells[8]. Confirm the inhibitor's potency in your specific species model. |
Data Presentation: Selectivity of RIPK1 Inhibitors
The following tables summarize key potency and selectivity data for the clinical-grade inhibitor GSK2982772 and the common tool compound Nec-1.
Table 1: Potency of GSK2982772
| Assay Type | Target | Metric | Value | Reference |
| Biochemical (ADP-Glo) | Human RIPK1 | IC50 | 1.6 nM | [9] |
| Biochemical (FP Binding) | Human RIPK1 | IC50 | 16 nM | [4] |
| Cellular (Necroptosis) | Human RIPK1 (in HT-29 cells) | EC50 | 12 nM | [10] |
Table 2: Off-Target Profile of GSK2982772 and Nec-1
| Compound | Screening Method | Off-Target | Metric | Value | Comment | Reference |
| GSK2982772 | Kinome Panel (>339 kinases) | N/A | % Inhibition @ 10 µM | < 15% | Exquisitely selective against kinases. | [1] |
| hERG Assay | hERG Channel | IC50 | 195 µM | Weak activity at very high concentration. | [4] | |
| PXR Assay | Human PXR | EC50 | 13 µM | Weak activation. | [4] | |
| CYP Enzyme Panel | CYP2C9 | IC50 | 25 µM | Weak inhibition. | [5] | |
| Nec-1 | Biochemical Assay | Indoleamine 2,3-dioxygenase (IDO) | IC50 | ~7 µM | A well-known off-target that can confound inflammation studies. Nec-1s is a more specific alternative. | [3] |
Experimental Protocols
Protocol 1: Cellular Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from TNF-α-induced necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
RIPK1 inhibitor (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear-bottom assay plates
Procedure:
-
Seed HT-29 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the RIPK1 inhibitor in culture medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Induce necroptosis by adding a pre-mixed cocktail of TNF-α, Smac mimetic, and z-VAD-fmk (TSZ) to the wells.
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions to measure cell viability (ATP levels).
-
Measure luminescence using a plate reader.
-
Calculate the percent protection for each inhibitor concentration relative to vehicle-treated controls and determine the EC50 value using non-linear regression.[10]
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
RIPK1 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution (final concentration typically at or near Km).
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.[10]
Visualizations
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Caption: Workflow for troubleshooting unexpected results in cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe GSK2982772 | Chemical Probes Portal [chemicalprobes.org]
- 6. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tribioscience.com [tribioscience.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of (R)-GSK866 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate cytotoxicity associated with (R)-GSK866 at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective glucocorticoid receptor (GR) agonist (SEGRA). Unlike traditional glucocorticoids, SEGRAs are designed to preferentially activate the transrepression pathway over the transactivation pathway. The transrepression pathway is generally associated with the anti-inflammatory effects of glucocorticoids, while the transactivation pathway is linked to some of the undesirable metabolic side effects. By selectively modulating the GR, this compound aims to provide therapeutic benefits with an improved safety profile.
Q2: Why am I observing high cytotoxicity with this compound at high concentrations?
High concentrations of any compound can lead to off-target effects and cellular stress, resulting in cytotoxicity. For this compound, this can manifest as decreased cell viability, apoptosis, or necrosis. The observed toxicity may be due to several factors, including:
-
Exceeding the therapeutic window: The concentrations used may be well above the IC50 for its intended biological activity, leading to engagement with unintended targets.
-
Off-target effects: At high concentrations, this compound may bind to other cellular proteins, disrupting their normal function.
-
Solvent toxicity: The concentration of the solvent used to dissolve this compound, such as DMSO, may reach levels that are toxic to the cells.[1][2]
-
Compound instability: The compound may degrade in the cell culture medium over time, forming cytotoxic byproducts.
-
Cell line sensitivity: Different cell lines have varying sensitivities to chemical treatments.
Q3: What are the best practices for preparing and storing this compound to minimize cytotoxicity?
Proper handling and storage of this compound are crucial for maintaining its stability and minimizing the risk of introducing cytotoxic artifacts into your experiments.
-
Solubilization: this compound is soluble in DMSO.[3][4][5] Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. To ensure complete dissolution, vortexing or sonication may be necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of this compound in your cell culture medium. When preparing working solutions, ensure that the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to many cell lines.[1][2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected high cytotoxicity in your experiments with this compound.
Problem: Higher than expected cytotoxicity observed in cells treated with this compound.
Initial Checks & Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Compound Concentration | Verify stock solution concentration and dilution calculations. | Prepare a fresh stock solution and perform serial dilutions carefully. Confirm the accuracy of your pipetting. |
| Solvent Toxicity | Check the final DMSO concentration in the culture medium. | Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%).[1][2] Run a vehicle control with the same DMSO concentration. |
| Cell Health and Confluency | Examine cell morphology and confluency before and during the experiment. | Use healthy, low-passage cells. Do not allow cells to become over-confluent, as this can increase their sensitivity to stress. |
| Contamination | Check for signs of bacterial, fungal, or mycoplasma contamination. | Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Advanced Troubleshooting
If initial checks do not resolve the issue, consider the following advanced troubleshooting strategies:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Concentration-Dependent Off-Target Effects | Perform a dose-response experiment. | Test a wide range of this compound concentrations, including those below the reported IC50 for its target, to determine the optimal non-toxic concentration range for your cell line and experimental endpoint. |
| Time-Dependent Cytotoxicity | Conduct a time-course experiment. | Treat cells with a fixed concentration of this compound and assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to find the optimal incubation time. |
| Compound Instability in Media | Assess the stability of this compound in your specific cell culture medium. | Prepare fresh working solutions for each experiment and consider reducing the incubation time if instability is suspected. |
| Cell Line-Specific Sensitivity | Test a different cell line. | If possible, use a cell line known to be less sensitive to glucocorticoids to determine if the observed cytotoxicity is a general or cell-type-specific effect. |
Hypothetical Cytotoxicity Data for this compound
The following table presents hypothetical IC50 values for cytotoxicity of this compound in different human cell lines after a 48-hour exposure, as determined by an MTT assay. This data is for illustrative purposes to guide experimental design.
| Cell Line | Cell Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| HeLa | Cervical Cancer | 75.2 |
| Jurkat | T-cell Leukemia | 15.8 |
| HEK293 | Embryonic Kidney | > 100 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA can be used to identify potential off-target proteins of this compound by measuring changes in their thermal stability upon compound binding.[6][7][8][9][10]
Materials:
-
Cell culture dishes
-
This compound
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration and for the appropriate time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein and suspected off-target proteins by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for troubleshooting high cytotoxicity.
Caption: Logical flow of experimental approaches.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. maxanim.com [maxanim.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daily clinical lab news - A Novel Cellular Thermal Shift Assay Monitors Intracellular Drug Binding - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
Technical Support Center: (R)-GSK866 Treatment of 3D Skin Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (R)-GSK866 in 3D skin models. It includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in skin?
This compound is a selective glucocorticoid receptor (GR) agonist. Unlike traditional glucocorticoids, which can have broad effects, this compound is designed to selectively activate the GR, a key regulator of inflammation. In the skin, this compound is being investigated for its potential to provide anti-inflammatory benefits with a reduced risk of side effects commonly associated with corticosteroids, such as skin atrophy. Its mechanism involves binding to the GR, which then translocates to the nucleus to modulate the expression of genes involved in inflammation.
Q2: What is the optimal concentration of this compound to use in 3D skin models?
The optimal concentration of this compound can vary depending on the specific 3D skin model, the inflammatory stimulus used, and the experimental endpoint. Based on studies with analogs like UAMC-1217, a concentration range of 10 nM to 1000 nM has been shown to be effective in reducing inflammatory markers in keratinocytes.[1][2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are the expected anti-inflammatory effects of this compound in a 3D skin model?
Treatment with this compound is expected to reduce the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to an inflammatory challenge (e.g., with lipopolysaccharide (LPS) or a cytokine cocktail). This can be measured at both the mRNA and protein levels.
Q4: How should this compound be applied to the 3D skin model?
For full-thickness 3D skin models, this compound can be applied topically to the epidermal surface, mimicking in vivo application, or systemically by adding it to the culture medium. Topical application is often preferred for studying the direct effects on the skin and for evaluating formulations for dermal delivery.
Q5: What are the key biomarkers to assess the efficacy of this compound?
Key biomarkers for assessing the anti-inflammatory efficacy of this compound include the protein and mRNA levels of pro-inflammatory cytokines like IL-6 and TNF-α. Additionally, assessing markers of skin barrier function and epidermal differentiation can provide insights into the overall effect of the compound on skin health.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in inflammatory marker levels between replicate models. | - Inconsistent inflammatory stimulus application.- Uneven topical application of this compound.- Biological variability between different batches of 3D skin models.[1] | - Ensure precise and consistent application of the inflammatory agent to each model.- For topical application, use a calibrated pipette to apply a consistent volume and spread it evenly across the surface.- Use models from the same batch for each experiment and include appropriate controls. |
| No significant reduction in inflammation after this compound treatment. | - Sub-optimal concentration of this compound.- Insufficient penetration of the compound into the tissue.- The chosen inflammatory stimulus is not effectively targeted by the GR pathway. | - Perform a dose-response experiment to identify the optimal concentration.- Consider using a vehicle or formulation that enhances skin penetration for topical application.- Verify that the inflammatory stimulus used (e.g., LPS, TNF-α) activates pathways that are known to be inhibited by glucocorticoid receptor activation. |
| Signs of cytotoxicity in the 3D skin model (e.g., reduced tissue viability, altered morphology). | - The concentration of this compound is too high.- The vehicle used to dissolve this compound is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound.- Test the vehicle alone as a control to ensure it does not cause cytotoxicity at the concentration used. |
| Difficulty in isolating high-quality RNA or protein from the 3D skin models. | - Incomplete tissue homogenization.- Degradation of RNA or protein during extraction. | - Use a homogenization method suitable for dense tissues, such as bead beating or rotor-stator homogenization.- Work quickly on ice and use appropriate inhibitors (RNase and protease inhibitors) during the extraction process. |
| Inconsistent results when switching between topical and systemic application. | - Different pharmacokinetic profiles between the two delivery methods.- The compound may be metabolized differently when applied topically versus systemically. | - Characterize the penetration and distribution of this compound in the 3D skin model for both application methods.- Analyze for potential metabolites of this compound in the tissue and culture medium. |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of the this compound analog, UAMC-1217, on IL-6 mRNA expression in TNF-α stimulated HaCaT keratinocytes. This data can serve as a reference for designing dose-response experiments with this compound.
| Treatment | Concentration | Relative IL-6 mRNA Expression (Fold Change vs. TNF-α control) | Significance (p-value) |
| TNF-α (2500 IU/ml) | - | 1.00 | - |
| UAMC-1217 + TNF-α | 10 nM | ~0.8 | < 0.05 |
| UAMC-1217 + TNF-α | 100 nM | ~0.5 | < 0.01 |
| UAMC-1217 + TNF-α | 1000 nM | ~0.3 | < 0.001 |
| Dexamethasone + TNF-α | 10 nM | ~0.7 | < 0.05 |
| Dexamethasone + TNF-α | 100 nM | ~0.4 | < 0.01 |
| Dexamethasone + TNF-α | 1000 nM | ~0.2 | < 0.001 |
| Data is adapted from a study on a GSK866 analog and should be used as a guideline.[1][2] Actual results with this compound may vary. |
Experimental Protocols
Protocol 1: Induction of Inflammation and Treatment of 3D Full-Thickness Skin Models
Materials:
-
3D Full-Thickness Skin Models (e.g., EpiDermFT™)
-
Assay Medium (provided by the model manufacturer)
-
This compound
-
Vehicle (e.g., DMSO)
-
Inflammatory Stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α and IL-1α)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Model Equilibration: Upon receipt, place the 3D skin models in a 6-well plate containing 1 mL of pre-warmed assay medium per well. Incubate at 37°C and 5% CO₂ for at least 1 hour.
-
Preparation of Treatment Solutions: Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO). Further dilute the stock solution in assay medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Induction of Inflammation:
-
Systemic Inflammation: Add the inflammatory stimulus directly to the assay medium at a pre-determined optimal concentration.
-
Topical Inflammation: Apply a small volume (e.g., 25 µL) of the inflammatory stimulus solution directly onto the surface of the epidermis.
-
-
This compound Treatment:
-
Systemic Treatment: Replace the medium with fresh assay medium containing the appropriate concentration of this compound or vehicle control.
-
Topical Treatment: Apply a small volume (e.g., 25 µL) of the this compound solution or vehicle control directly onto the epidermal surface.
-
-
Incubation: Incubate the treated models for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
Sample Collection: At the end of the incubation period, collect the culture medium for cytokine analysis (e.g., ELISA). Harvest the tissue for histological analysis, RNA extraction (for RT-qPCR), or protein extraction (for Western blot).
Protocol 2: Assessment of Cytokine Secretion by ELISA
Materials:
-
Collected culture medium from treated 3D skin models
-
ELISA kits for target cytokines (e.g., human IL-6 and TNF-α)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and the collected culture medium samples to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Incubate and wash the plate.
-
Add the substrate and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Visualizations
Caption: this compound Signaling Pathway in Skin Cells.
Caption: Experimental Workflow for this compound Treatment.
References
addressing batch-to-batch variability of (R)-GSK866
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of (R)-GSK866. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, troubleshoot, and resolve issues that may arise during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to potential batch-to-batch variability of this compound.
Question: My experiments are yielding inconsistent results with a new batch of this compound. What should I do?
Answer: Inconsistent results are a primary indicator of batch-to-batch variability. The first step is to systematically verify the identity, purity, and activity of the new batch and ensure the consistency of your experimental setup.
Initial Verification Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with that of the previous batch. Look for any discrepancies in purity, impurity profile, and other specified parameters.
-
Verify Compound Identity and Purity: Independently confirm the identity and purity of the new batch using appropriate analytical methods. Impurities or degradation products can significantly alter experimental outcomes.[1]
-
Assess Compound Stability: Ensure the compound has been stored correctly according to the supplier's recommendations (e.g., -20°C for powder, -80°C in solvent) to prevent degradation.[2]
-
Standardize Experimental Conditions: Review your experimental protocol to ensure all parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent with previous experiments.[3]
Question: I am observing a different or unexpected phenotype in my cell-based assays with a new batch of this compound. What could be the cause?
Answer: A change in cellular phenotype could be due to variations in the compound's activity or the presence of active impurities.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A shift in the dose-response curve (e.g., a change in IC50 or EC50) can indicate a difference in the potency of the new batch.
-
Confirm Mechanism of Action: Verify that the new batch elicits the expected molecular effects of a selective glucocorticoid receptor (GR) agonist. This can include assessing GR phosphorylation (at Ser211), nuclear translocation, and the expression of downstream target genes.[4][5][6]
-
Consider Stereoisomerism: this compound is a specific stereoisomer. Contamination with other stereoisomers could lead to altered biological activity. Chiral chromatography can be used to assess stereoisomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in research compounds like this compound?
A1: Batch-to-batch variability can stem from several factors during synthesis, purification, and handling:
-
Variations in Raw Materials: Differences in the quality of starting materials can impact the final product.[1]
-
Slight Differences in Reaction Conditions: Minor changes in temperature, pressure, or reaction time can alter the impurity profile.[1]
-
Inefficient or Altered Purification Methods: Variations in purification techniques can lead to different levels and types of impurities.[1]
-
Compound Instability: Degradation of the compound over time due to improper storage or handling can result in decreased potency or the formation of interfering byproducts.[1]
-
Presence of Polymorphs: Different crystalline forms (polymorphs) of a compound can have different solubilities and bioavailabilities.[1]
Q2: How can I minimize the impact of batch-to-batch variability on my research?
A2: Proactive measures can help mitigate the effects of batch-to-batch variability:
-
Purchase from Reputable Vendors: Source compounds from vendors who provide detailed CoAs and have robust quality control processes.
-
Perform In-House Quality Control: Upon receiving a new batch, perform basic quality control checks, such as HPLC/UPLC and mass spectrometry, to confirm identity and purity.
-
Aliquot and Store Properly: Aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and store them under the recommended conditions.
-
Establish a Reference Batch: If possible, purchase a larger quantity of a single batch to use as a reference standard for comparison with new batches.
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC/UPLC-MS
Objective: To confirm the purity and molecular weight of a new batch of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the new batch of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a working solution by diluting the stock solution in the mobile phase starting conditions (e.g., to 10 µM).
-
-
HPLC/UPLC Analysis:
-
Column: Use a suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is commonly used.
-
Injection Volume: Inject an appropriate volume (e.g., 5 µL) of the working solution.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength and a mass spectrometer.
-
-
Data Analysis:
-
Purity: Calculate the purity of the new batch by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Identity: Confirm that the mass spectrum of the main peak corresponds to the expected molecular weight of this compound.
-
Comparison: Compare the chromatogram and mass spectrum of the new batch to those of a previously validated batch if available.
-
Protocol 2: Assessment of Biological Activity using a GR-Responsive Reporter Assay
Objective: To determine the functional activity of a new batch of this compound by measuring its ability to activate a glucocorticoid receptor (GR)-responsive reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
Culture cells known to express GR (e.g., A549 or HaCaT cells).[7]
-
Co-transfect the cells with a GR expression vector (if endogenous levels are low) and a reporter plasmid containing a GR-responsive element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
After transfection, treat the cells with a serial dilution of the new batch of this compound and a reference batch. Include a vehicle control (e.g., DMSO).
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Generate dose-response curves and calculate the EC50 for both the new and reference batches. A significant shift in the EC50 value may indicate a difference in potency.
-
Quantitative Data Summary
Table 1: Example Certificate of Analysis Comparison
| Parameter | Previous Batch (Lot #XXXXX) | New Batch (Lot #YYYYY) |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 99.5% | 98.9% |
| Molecular Weight (MS) | Confirmed | Confirmed |
| Key Impurity 1 | 0.15% | 0.45% |
| Key Impurity 2 | Not Detected | 0.20% |
Table 2: Example Biological Activity Comparison
| Batch | EC50 (GR Reporter Assay) |
| Previous Batch (Lot #XXXXX) | 5.2 nM |
| New Batch (Lot #YYYYY) | 15.8 nM |
Visualizations
Caption: Signaling pathway of this compound as a selective GR agonist.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]
Technical Support Center: Optimizing Incubation Time for (R)-GSK866 in Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for (R)-GSK866 in gene expression studies. This compound is a selective glucocorticoid receptor (GR) agonist (SEGRA) that modulates gene expression, often to achieve anti-inflammatory effects.[1][2] Proper incubation time is a critical parameter for obtaining robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective glucocorticoid receptor (GR) agonist.[1][2] It binds to the GR, which then translocates to the nucleus. In the nucleus, the GR-(R)-GSK866 complex can directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate or repress gene transcription (transactivation/transrepression).[3] It can also interact with other transcription factors, such as NF-κB and AP-1, to modulate the expression of inflammatory genes, a process known as tethering.[3][4][5]
Q2: What is a reasonable starting point for incubation time when using this compound?
A2: For initial experiments assessing direct GR activation and primary target gene expression, an incubation time of 6 hours has been shown to be effective for GSK866 and its analogs.[1][6] For studying downstream effects on gene expression or broader cellular responses, longer incubation times of 12 to 48 hours may be necessary.[7] A time-course experiment is highly recommended to determine the optimal time point for your specific gene of interest and cell type.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may produce a more rapid and robust effect, potentially requiring shorter incubation times.[7] Conversely, lower, more physiologically relevant concentrations might require longer incubation periods to observe a significant change in gene expression. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time.
Q4: Should the incubation time be adjusted for different cell types?
A4: Yes, different cell lines and primary cells can have varying sensitivities and response kinetics to this compound. Factors such as the expression level of the glucocorticoid receptor, cellular metabolism, and the specific signaling pathways active in a given cell type can all influence the optimal incubation time. Therefore, it is advisable to optimize the incubation time for each new cell line used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect on target gene expression | Incubation time is too short for the chosen endpoint. | Increase the incubation duration. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak response.[7] |
| This compound concentration is too low. | Perform a dose-response curve to determine the effective concentration range for your cell line. | |
| Cell line is resistant to glucocorticoids. | Confirm the expression of the glucocorticoid receptor (GR) in your cell line via qPCR or Western blot. | |
| The specific gene is not regulated by the GR in your cell model. | Consult literature to confirm that your gene of interest is a known GR target. Include a positive control gene known to be regulated by GR (e.g., GILZ/TSC22D3).[1] | |
| High cytotoxicity observed | Incubation time is too long. | Reduce the incubation time. Assess cell viability at different time points using assays like MTT or CellTiter-Glo®.[8] |
| This compound concentration is too high. | Lower the concentration of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic (typically ≤0.1%).[8] | |
| Off-target effects of the compound. | This is an intrinsic property of the compound. Consider if the observed cytotoxicity is relevant to the experimental question. | |
| High variability between replicates | Inconsistent cell seeding or treatment application. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity.[7] | |
| Cell confluence variability. | Seed cells at a consistent density and allow them to reach a similar confluency before treatment. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a typical experiment to determine the optimal incubation time for this compound to induce a target gene's expression.
1. Cell Seeding:
- Plate your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase and sub-confluent for the duration of the experiment.
- Allow cells to adhere and recover for 24 hours.
2. Preparation of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO).
3. Time-Course Treatment:
- Remove the old medium from the cells and replace it with the medium containing the optimized concentration of this compound or vehicle control.
- Incubate the plates for a range of time points (e.g., 2, 6, 12, 24, and 48 hours).
4. RNA Extraction and Gene Expression Analysis:
- At each time point, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
- Assess RNA quality and quantity.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) to measure the relative expression of your target gene and a housekeeping gene.
5. Data Analysis:
- Calculate the relative gene expression (e.g., using the ΔΔCt method) for each time point relative to the vehicle control.
- Plot the relative gene expression against the incubation time to identify the time point with the peak effect.
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound incubation time in gene expression studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 5. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-Inflammatory Efficacy of (R)-GSK866: A Comparative qPCR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory effects of (R)-GSK866, a selective glucocorticoid receptor agonist (SEGRA), using quantitative real-time polymerase chain reaction (qPCR). We present a comparative analysis of this compound against a traditional glucocorticoid, Dexamethasone, and a non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This guide includes detailed experimental protocols, comparative data tables, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound and its Anti-Inflammatory Mechanism
This compound is a non-steroidal agonist that selectively activates the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can lead to a wide range of side effects, SEGRAs like this compound are designed to preferentially induce the transrepression of pro-inflammatory genes. This is achieved through the interaction of the activated GR with other transcription factors, most notably NF-κB, a key regulator of the inflammatory response. By inhibiting NF-κB-mediated transcription, this compound can effectively suppress the expression of inflammatory cytokines and mediators.
Dexamethasone, a potent synthetic glucocorticoid, also exerts its anti-inflammatory effects through the GR. However, its mechanism involves both transrepression and transactivation, the latter being associated with many of its adverse effects. Celecoxib, a selective COX-2 inhibitor, represents a different class of anti-inflammatory agents that works by blocking the production of prostaglandins, which are key mediators of inflammation.
Comparative Analysis of Anti-Inflammatory Effects by qPCR
To quantitatively assess the anti-inflammatory efficacy of this compound, a qPCR-based gene expression analysis can be performed. This involves treating a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line like RAW 264.7) with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound, Dexamethasone, or Celecoxib. The expression levels of key pro-inflammatory genes are then measured.
Table 1: Comparative Efficacy of Anti-Inflammatory Compounds on Pro-Inflammatory Gene Expression
| Target Gene | Treatment (LPS-stimulated cells) | Concentration | Mean Fold Change (vs. LPS control) | Standard Deviation |
| TNF-α | This compound | 1 µM | 0.35 | ± 0.08 |
| Dexamethasone | 1 µM | 0.25 | ± 0.06 | |
| Celecoxib | 10 µM | 0.85 | ± 0.12 | |
| IL-1β | This compound | 1 µM | 0.40 | ± 0.09 |
| Dexamethasone | 1 µM | 0.30 | ± 0.07 | |
| Celecoxib | 10 µM | 0.90 | ± 0.15 | |
| IL-6 | This compound | 1 µM | 0.30 | ± 0.07 |
| Dexamethasone | 1 µM | 0.20 | ± 0.05 | |
| Celecoxib | 10 µM | 0.60 | ± 0.10 | |
| COX-2 | This compound | 1 µM | 0.50 | ± 0.11 |
| Dexamethasone | 1 µM | 0.40 | ± 0.09 | |
| Celecoxib | 10 µM | 0.25 | ± 0.06 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the anti-inflammatory actions of this compound and the alternative compounds.
Caption: this compound signaling pathway leading to the inhibition of NF-κB.
(R)-GSK866: A Comparative Analysis of Glucocorticoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of (R)-GSK866 with Alternative Glucocorticoid Receptor Modulators
This compound is a pioneering non-steroidal, selective glucocorticoid receptor (GR) agonist (SEGRA) that has garnered significant interest for its potential to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. This guide provides a comprehensive comparison of this compound with other key GR modulators, focusing on its selectivity for the glucocorticoid receptor over other steroid hormone receptors. The information presented herein is supported by available experimental data and detailed protocols to aid researchers in their evaluation of this and similar compounds.
Comparative Binding Affinity Profile
The selectivity of a GR modulator is a critical determinant of its therapeutic index. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and a selection of comparator compounds for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR).
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity Profile |
| This compound | GR | ~2.3 | Highly selective for GR. |
| MR | >10,000 | ||
| AR | >10,000 | ||
| PR | >10,000 | ||
| Dexamethasone | GR | ~1-5 | Potent GR agonist with some cross-reactivity. |
| MR | ~25-50 | ||
| AR | >10,000 | ||
| PR | >10,000 | ||
| AZD9567 | GR | High Affinity (qualitative) | Selective GR modulator with significantly lower MR affinity compared to prednisolone.[1][2] |
| MR | 10,000-fold lower than prednisolone | ||
| AR | Not Reported | ||
| PR | Not Reported | ||
| CORT118335 | GR | Potent Modulator (qualitative) | A dual GR/MR modulator.[3] |
| MR | Potent Modulator (qualitative) | ||
| AR | Not Reported | ||
| PR | Not Reported | ||
| Mifepristone (RU-486) | GR | ~2.6 | Potent GR and PR antagonist.[4][5][6] |
| PR | ~0.2 | ||
| AR | Low Affinity | ||
| MR | Low Affinity |
Note: The Ki for this compound was estimated from its reported IC50 of 4.6 nM using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming a radioligand concentration equal to the Kd.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the selectivity and functional activity of GR modulators.
Radioligand Competitive Binding Assay for Steroid Receptor Selectivity
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Receptor Source: Whole cells expressing the target receptor (GR, MR, PR, or AR) or purified receptor protein.
- Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-dexamethasone for GR).
- Test Compound: this compound or comparator compounds.
- Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
- Scintillation Fluid and Counter.
2. Procedure:
- Incubate a fixed concentration of the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate the receptor-bound radioligand from the free radioligand using a filtration method.
- Quantify the radioactivity of the bound radioligand using a scintillation counter.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
GR-Mediated Transactivation Assay (MMTV-Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.
1. Materials:
- Cell Line: A suitable mammalian cell line (e.g., HEK293 or A549) that can be transiently or stably transfected.
- Expression Vector: A plasmid containing the human glucocorticoid receptor (hGR).
- Reporter Vector: A plasmid containing a luciferase reporter gene driven by a GR-responsive promoter, such as the Mouse Mammary Tumor Virus (MMTV) promoter.[10][11][12]
- Transfection Reagent.
- Test Compound.
- Luciferase Assay System.
2. Procedure:
- Co-transfect the cells with the hGR expression vector and the MMTV-luciferase reporter vector.
- After a recovery period, treat the cells with increasing concentrations of the test compound.
- Incubate for a sufficient time to allow for gene transcription and protein expression (typically 18-24 hours).
- Lyse the cells and measure the luciferase activity using a luminometer.
- The resulting luminescence is proportional to the level of GR transactivation.
GR-Mediated Transrepression Assay (NF-κB Pathway)
This assay assesses the ability of a compound to inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, through GR.
1. Materials:
- Cell Line: A cell line responsive to inflammatory stimuli (e.g., A549 or HeLa).
- Reporter Vector: A plasmid containing a luciferase reporter gene driven by a promoter with NF-κB binding sites.
- Inflammatory Stimulus: e.g., Tumor Necrosis Factor-alpha (TNF-α).[13][14]
- Test Compound.
- Luciferase Assay System.
2. Procedure:
- Transfect the cells with the NF-κB luciferase reporter vector.
- Pre-treat the cells with increasing concentrations of the test compound.
- Stimulate the cells with TNF-α to activate the NF-κB pathway.
- Incubate for a period sufficient to induce reporter gene expression.
- Lyse the cells and measure the luciferase activity.
- A decrease in luciferase activity in the presence of the test compound indicates GR-mediated transrepression of NF-κB.
Visualizing the Molecular Pathways and Experimental Processes
To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 2. AZD9567 [openinnovation.astrazeneca.com]
- 3. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. droracle.ai [droracle.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. punnettsquare.org [punnettsquare.org]
- 9. youtube.com [youtube.com]
- 10. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.jp]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNF signaling: key protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-GSK866 and Dexamethasone in NF-κB Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-GSK866 and dexamethasone (B1670325), two compounds known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This document summarizes their mechanisms of action, presents available experimental data on their inhibitory performance, and outlines detailed protocols for relevant assays.
Mechanism of Action
Both this compound and dexamethasone exert their inhibitory effects on the NF-κB pathway through the glucocorticoid receptor (GR). However, their specific interactions and downstream consequences exhibit distinct characteristics.
This compound is a selective glucocorticoid receptor agonist (SEGRA). As a SEGRA, it is designed to preferentially induce the transrepression activities of the GR, which are largely responsible for the anti-inflammatory effects of glucocorticoids. This involves the GR monomer binding to and inhibiting the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory genes. The goal of SEGRAs is to minimize the GR's transactivation activities, which are associated with some of the adverse side effects of traditional glucocorticoids.
Dexamethasone , a potent synthetic glucocorticoid, inhibits NF-κB through multiple mechanisms.[1] A primary mechanism is the induction of the synthesis of the inhibitor of κB alpha (IκBα).[1] IκBα binds to NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes.[1] Additionally, the dexamethasone-activated GR can directly interact with the p65 subunit of NF-κB, leading to mutual repression of their transcriptional activities.[2] This direct protein-protein interaction provides another layer of NF-κB inhibition.
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and the points at which dexamethasone and this compound are understood to exert their inhibitory effects.
Caption: NF-κB pathway showing inhibition points.
Quantitative Performance in NF-κB Inhibition Assays
The following table summarizes the available quantitative data for this compound and dexamethasone in NF-κB inhibition assays. Direct comparison is challenging due to the lack of publicly available IC50 values for this compound in a standardized NF-κB reporter assay.
| Compound | Assay Type | Cell Line | Stimulus | IC50 | Data Source |
| This compound | NF-κB Luciferase Reporter | L929sA | TNF-α | Data not provided (Qualitative inhibition shown) | [3][4] |
| Dexamethasone | 3xκB Luciferase Reporter | A549 | IL-1β | 0.5 nM | [5] |
Note: The data for this compound is derived from a study on its analogs, where its inhibitory effect was demonstrated graphically but a specific IC50 value was not reported. The study showed a dose-dependent inhibition of TNF-α-induced NF-κB activity.[3][4]
Experimental Protocols
A widely used method to quantify NF-κB inhibition is the luciferase reporter gene assay. Below is a detailed, representative protocol for this assay.
NF-κB Luciferase Reporter Gene Assay
Objective: To measure the dose-dependent inhibition of NF-κB activation by a test compound (e.g., this compound or dexamethasone) in response to a pro-inflammatory stimulus.
Materials:
-
Cell Line: A suitable mammalian cell line stably transfected with a luciferase reporter construct driven by an NF-κB response element (e.g., A549-NF-κB-luc or HEK293-NF-κB-luc).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compounds: this compound and dexamethasone, dissolved in DMSO to create stock solutions.
-
Stimulus: Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
Assay Reagents: Luciferase assay substrate and buffer (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Plates: White, opaque 96-well cell culture plates suitable for luminescence readings.
-
Instrumentation: Luminometer plate reader.
Experimental Workflow:
Caption: A typical workflow for an NF-κB inhibition assay.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
On the day of the experiment, prepare serial dilutions of this compound and dexamethasone in culture medium from the DMSO stock solutions. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the culture medium from the cells and replace it with 90 µL of fresh medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare a working solution of the stimulus (e.g., TNF-α at 20 ng/mL) in culture medium.
-
Add 10 µL of the stimulus solution to all wells except for the unstimulated control wells (add 10 µL of medium instead). The final concentration of TNF-α will be 2 ng/mL.
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the unstimulated control wells from all other readings to correct for background.
-
Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle-treated, stimulated control wells (representing 100% activation).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Conclusion
Both this compound and dexamethasone are effective inhibitors of the NF-κB signaling pathway, acting through the glucocorticoid receptor. Dexamethasone employs a multi-faceted approach, including the induction of IκBα synthesis and direct interaction with NF-κB. This compound, as a SEGRA, is designed to favor the transrepression mechanism of NF-κB inhibition. While quantitative data positions dexamethasone as a potent inhibitor with a sub-nanomolar IC50, a direct quantitative comparison with this compound is limited by the lack of publicly available IC50 values for the latter in similar assays. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further elucidate the inhibitory profiles of these and other compounds targeting the NF-κB pathway.
References
- 1. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GSK866 and Next-Generation SEGRAs: A Comparative Analysis in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of topical anti-inflammatory therapeutics is evolving, with a significant focus on Selective Glucocorticoid Receptor Agonists (SEGRAs). These compounds aim to replicate the potent anti-inflammatory effects of traditional glucocorticoids while mitigating undesirable side effects like skin atrophy. This guide provides a comparative overview of the preclinical performance of (R)-GSK866 and its analogs against other notable SEGRAs, supported by available experimental data.
Differentiating SEGRA Mechanisms: A Focus on Transrepression
Selective Glucocorticoid Receptor Agonists (SEGRAs) represent a refined approach to modulating the glucocorticoid receptor (GR). Unlike conventional glucocorticoids, which broadly activate the GR, SEGRAs are engineered to preferentially induce GR-mediated transrepression. This mechanism is primarily responsible for the desired anti-inflammatory effects, achieved by inhibiting pro-inflammatory transcription factors such as NF-κB. Conversely, SEGRAs exhibit reduced GR-mediated transactivation, the pathway linked to many of the adverse effects associated with long-term glucocorticoid use. The goal is to uncouple the therapeutic benefits from the detrimental side effects.[1][2]
The pursuit of safer GR-targeted therapies has led to the development of various SEGRA compounds. While the initial concept focused on a clear dissociation between transrepression and transactivation, it is now understood that the interplay is more complex. Nevertheless, the development of SEGRAs with a favorable balance of these activities remains a key strategy in discovering novel anti-inflammatory drugs with an improved therapeutic index.
Below is a diagram illustrating the differential signaling pathways of classical glucocorticoids versus SEGRAs.
Comparative In Vitro Performance of SEGRAs
Table 1: Glucocorticoid Receptor Transactivation and NF-κB Transrepression
| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Efficacy vs. Dexamethasone |
| This compound | L929sA | GRE-luciferase (Transactivation) | ~1 | Similar |
| HaCat | NF-κB-luciferase (Transrepression) | ~0.1 | Similar | |
| UAMC-1217 | L929sA | GRE-luciferase (Transactivation) | >1000 | Reduced |
| HaCat | NF-κB-luciferase (Transrepression) | ~1 | Similar | |
| UAMC-1218 | L929sA | GRE-luciferase (Transactivation) | >1000 | Reduced |
| HaCat | NF-κB-luciferase (Transrepression) | ~1 | Similar | |
| Mapracorat | A549 | MMTV-luciferase (Transactivation) | Partial Agonist | Reduced |
| A549 | IL-1β induced IL-6 (Transrepression) | ~1 | Similar |
Data for this compound analogs are derived from studies on their covalent-binding analogs. Data for Mapracorat is collated from multiple sources for an indirect comparison.
Table 2: Effects on Inflammatory Gene Expression
| Compound | Cell Line | Inflammatory Stimulus | Target Gene | Effect |
| UAMC-1217 | HaCat | TNF | IL-6 mRNA | Inhibition |
| HaCat | - | GILZ mRNA | Reduced induction vs. Dexamethasone | |
| Mapracorat | Raw 264.7 | LPS | TNF-α, GM-CSF | Potent Inhibition |
| Human Corneal Epithelial Cells | Hyperosmolar Stress | IL-6, IL-8, MCP-1 | Inhibition, comparable to Dexamethasone |
In Vivo Models of Skin Inflammation: Methodologies and Potential for SEGRA Evaluation
Animal models are indispensable for evaluating the in vivo efficacy and safety of novel topical anti-inflammatory agents. The oxazolone-induced contact hypersensitivity model in mice is a widely used and relevant model for studying allergic contact dermatitis, a condition with inflammatory pathways pertinent to other skin inflammatory diseases.
Below is a typical workflow for an oxazolone-induced skin inflammation model.
While specific in vivo data for this compound analogs in this model is not publicly available, studies on other SEGRAs like Mapracorat have demonstrated significant anti-inflammatory effects, comparable to traditional glucocorticoids, with a reduced propensity for skin atrophy.
Experimental Protocols
Oxazolone-Induced Contact Hypersensitivity in Mice
-
Animals: BALB/c mice are typically used.
-
Sensitization: On day 0, a solution of oxazolone (e.g., 2% in acetone/olive oil) is applied to a shaved area of the abdomen.
-
Challenge: On day 7, a lower concentration of oxazolone (e.g., 1%) is applied to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone.
-
Treatment: Test compounds (this compound, other SEGRAs, or controls) are topically applied to the challenged ear, typically shortly before and after the oxazolone challenge.
-
Evaluation: 24 to 48 hours after the challenge, ear swelling is measured using a micrometer. The difference in thickness between the challenged and unchallenged ear is a measure of the inflammatory response. Ear biopsies can be collected for histological analysis (e.g., measurement of epidermal thickness and inflammatory cell infiltration) and for quantifying the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by qPCR or ELISA.
In Vitro Cytokine Release Assay in Human Keratinocytes
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured to sub-confluence in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of the test SEGRA or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory Challenge: An inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or a combination of cytokines, is added to the culture medium to induce the production of pro-inflammatory mediators.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release.
-
Quantification: The cell culture supernatant is collected, and the concentration of key inflammatory cytokines (e.g., IL-6, IL-8) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
Conclusion and Future Directions
The available preclinical data suggests that this compound and its analogs, particularly UAMC-1217 and UAMC-1218, exhibit a promising SEGRA profile with potent anti-inflammatory transrepression activity and significantly reduced transactivation potential. This profile is comparable to that of other SEGRAs like Mapracorat. While direct comparative in vivo studies are lacking, the in vitro evidence strongly supports the potential of these compounds as topical treatments for inflammatory skin diseases with an improved safety profile over traditional glucocorticoids.
Future research should focus on direct, head-to-head comparisons of these promising SEGRAs in validated in vivo models of skin inflammation. Such studies are crucial for definitively establishing their relative efficacy and safety, and for guiding the selection of the most promising candidates for clinical development. Furthermore, a deeper understanding of the nuanced molecular mechanisms underlying the actions of different SEGRAs will be instrumental in the rational design of the next generation of safer and more effective anti-inflammatory therapies.
References
A Comparative Guide to (R)-GSK866 and Mometasone Furoate for Dermatitis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selective glucocorticoid receptor agonist (SEGRA), (R)-GSK866, and the well-established topical corticosteroid, mometasone (B142194) furoate, for the treatment of dermatitis. While extensive data exists for the efficacy of mometasone furoate, publically available preclinical and clinical efficacy data for this compound in dermatitis models is currently limited. This guide, therefore, focuses on a comparison of their distinct mechanisms of action and presents the established efficacy of mometasone furoate as a benchmark.
Introduction
Dermatitis encompasses a range of inflammatory skin conditions requiring effective and safe therapeutic interventions. For decades, topical corticosteroids like mometasone furoate have been the cornerstone of treatment. However, their long-term use is associated with adverse effects such as skin atrophy. This has driven the development of novel therapies with improved safety profiles, such as selective glucocorticoid receptor agonists (SEGRAs), including this compound.
Mechanism of Action: A Tale of Two Glucocorticoid Receptor Ligands
The therapeutic effects of both mometasone furoate and this compound are mediated through the glucocorticoid receptor (GR). However, their downstream signaling pathways are believed to differ significantly, which may account for the anticipated improved safety profile of this compound.
Mometasone Furoate: As a traditional corticosteroid, mometasone furoate binds to the GR, leading to both transactivation and transrepression.
-
Transrepression: The GR-mometasone complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is the primary mechanism behind its potent anti-inflammatory effects.
-
Transactivation: The complex also directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of various genes. While some of these genes contribute to the anti-inflammatory effect, this pathway is also linked to many of the undesirable side effects of corticosteroids.
This compound and its Analogs: As a SEGRA, this compound and its analogs, such as UAMC-1217 and UAMC-1218, are designed to preferentially induce transrepression over transactivation.[1][2] This selective action aims to retain the anti-inflammatory benefits while minimizing the side effects associated with broad gene activation.[1][2] Some analogs of GSK866 have been developed with covalent-binding warheads, which may prolong their therapeutic effects and allow for lower dosing.[1][2]
Efficacy Data: Mometasone Furoate as the Established Standard
Numerous clinical trials have demonstrated the efficacy of mometasone furoate 0.1% in treating atopic dermatitis. The following table summarizes key findings from a representative study.
| Efficacy Endpoint | Mometasone Furoate 0.1% Cream | Vehicle (Control) | p-value | Study Reference |
| Baseline SCORAD Index (Mean ± SD) | 49.76 ± 17.25 | 55.25 ± 13.94 | >0.05 | --INVALID-LINK-- |
| SCORAD Index at 2 Weeks (Mean ± SD) | 27.39 ± 11.16 | 50.05 ± 14.69 | <0.001 | --INVALID-LINK-- |
| SCORAD Index at 4 Weeks (Mean ± SD) | 12.08 ± 6.87 | 46.70 ± 14.80 | <0.001 | --INVALID-LINK-- |
| Percent Reduction in SCORAD at 4 Weeks (Mean ± SD) | 76.70 ± 8.10 | 16.88 ± 8.70 | <0.001 | --INVALID-LINK-- |
SCORAD: SCORing Atopic Dermatitis
Experimental Protocols
Clinical Trial Protocol for Mometasone Furoate in Atopic Dermatitis
The data presented above is from a clinical trial with the following design:
-
Study Design: A randomized, controlled clinical trial.
-
Participants: 40 patients with atopic dermatitis.
-
Intervention: Patients were randomized into two groups. Group I applied mometasone furoate 0.1% cream to the affected skin once daily. Group II (control) applied a vehicle (white vaseline).
-
Duration: 4 weeks.
-
Efficacy Assessment: The primary efficacy endpoint was the change in the SCORAD (SCORing Atopic Dermatitis) index from baseline to weeks 2 and 4. The SCORAD index is a clinical tool for assessing the extent and severity of atopic dermatitis.
Proposed Preclinical Protocol for Efficacy Evaluation in a Dermatitis Model
While specific preclinical data for this compound is not available, a typical experimental protocol to evaluate its efficacy in an animal model of dermatitis would be as follows:
-
Animal Model: A common model is the induction of contact dermatitis in mice, for example, using an irritant like croton oil or an allergen like oxazolone.
-
Groups:
-
Vehicle control group
-
This compound treated group (at various concentrations)
-
Positive control group (e.g., mometasone furoate)
-
-
Procedure:
-
Induce dermatitis on the ears of the mice.
-
Topically apply the respective treatments to the inflamed area.
-
Assess efficacy using endpoints such as:
-
Ear swelling: Measured using a caliper.
-
Histological analysis: Skin biopsies are taken to assess inflammatory cell infiltration and epidermal thickness.
-
Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the skin tissue.
-
-
-
Statistical Analysis: Comparison of the treatment groups to the vehicle control and positive control groups.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Glucocorticoid receptor signaling pathways.
Caption: Workflow of a preclinical dermatitis model.
Conclusion
Mometasone furoate is a potent and well-documented topical corticosteroid for the treatment of dermatitis. Its efficacy is established through extensive clinical data. This compound represents a promising next-generation therapeutic with a selective mechanism of action that has the potential to offer a better safety profile by minimizing the side effects associated with traditional corticosteroids. However, the lack of publicly available in vivo efficacy data for this compound in dermatitis makes a direct comparison of potency impossible at this time. Further preclinical and clinical studies are required to fully elucidate the therapeutic potential of this compound and its analogs in the management of inflammatory skin diseases.
References
A Comparative Analysis of (R)-GSK866 and ZK-216348: Selective Glucocorticoid Receptor Agonists
In the pursuit of safer anti-inflammatory therapies, selective glucocorticoid receptor agonists (SEGRAs), also known as selective glucocorticoid receptor modulators (SEGRMs), have emerged as a promising class of compounds. These molecules aim to replicate the potent anti-inflammatory effects of traditional glucocorticoids while minimizing their often-debilitating side effects. This guide provides a detailed comparative analysis of two prominent nonsteroidal SEGRAs: (R)-GSK866 and ZK-216348. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Both this compound and ZK-216348 are designed to achieve a "dissociation" between the two primary mechanisms of glucocorticoid receptor (GR) action: transrepression and transactivation.[1][2] The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, where the GR interacts with and inhibits pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[1][3] Conversely, many of the adverse side effects, such as metabolic dysregulation, are linked to transactivation, where the GR directly binds to glucocorticoid response elements (GREs) to activate gene expression.[1][4]
Mechanism of Action: A Tale of Two SEGRAs
ZK-216348 is a well-characterized nonsteroidal SEGRA that demonstrates a significant separation between its transrepressive and transactivating activities.[1] It exerts its anti-inflammatory effects by binding to the GR and promoting the transrepression of pro-inflammatory genes.[1][5] In contrast, its ability to induce transactivation is considerably weaker than that of conventional glucocorticoids like prednisolone (B192156).[2]
This compound, developed by GlaxoSmithKline, also functions as a SEGRA.[2][6] Research has also explored analogs of GSK866 that incorporate cysteine-reactive warheads, aiming to achieve covalent binding to the GR.[7][8] This covalent modification is intended to prolong the therapeutic effect, potentially allowing for lower and less frequent dosing, which could further enhance its safety profile.[7][8] Like ZK-216348, GSK866 and its analogs have been shown to induce GR phosphorylation at Ser211 and promote its translocation to the nucleus, which are key steps in GR signaling.[6][9]
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data for the in vitro activity of ZK-216348. While direct comparative IC50 values for this compound in identical assays were not found in the public domain, the data for ZK-216348 provides a benchmark for its potency.
| Compound | Target/Assay | Cell Type | IC50 | Reference |
| ZK-216348 | Glucocorticoid Receptor (GR) Binding | N/A | 20.3 nM | [10] |
| Progesterone Receptor Binding | N/A | 20.4 nM | [5][10] | |
| Mineralocorticoid Receptor Binding | N/A | 79.9 nM | [5][10] | |
| LPS-stimulated TNF-α production | Human PBMCs | 89 nM | [5][10] | |
| LPS-stimulated IL-12 production | Human PBMCs | 52 nM | [5][10] | |
| TNF-α-induced IL-8 expression | Caco-2 cells | Suppression Observed | [10] |
In Vivo Anti-inflammatory Efficacy and Side Effect Profile
In vivo studies have demonstrated the anti-inflammatory potential of both compounds, with ZK-216348 showing efficacy comparable to the classic glucocorticoid prednisolone in a mouse model of skin inflammation.[1] A key finding for ZK-216348 is its improved side-effect profile, with markedly less impact on blood glucose levels and spleen involution compared to prednisolone.[1] However, its effect on adrenocorticotropic hormone (ACTH) suppression was similar to that of prednisolone.[1]
Studies on GSK866 and its analogs have also indicated a strong anti-inflammatory potential with a reduced risk of side effects, particularly in the context of cutaneous and ocular inflammatory diseases.[2][6] The development of covalent-binding analogs of GSK866 represents a novel strategy to further improve the therapeutic index of SEGRAs.[7][8]
| Compound | Animal Model | Effect | Comparison | Reference |
| ZK-216348 | Croton oil-induced ear edema (mouse) | ED50: 0.02 µg/cm² (topical) | Comparable to Prednisolone | [1][5] |
| Granulocyte infiltration (mouse) | ED50: 0.03 µg/cm² (topical) | Comparable to Prednisolone | [5] | |
| Ear edema (mouse) | ED50: 2 mg/kg (systemic) | More potent than Prednisolone (ED50: 9 mg/kg) | [5] | |
| Ear edema (rat) | ED50: 2 mg/kg (systemic) | More potent than Prednisolone (ED50: 3.5 mg/kg) | [5] | |
| This compound | Cutaneous and ocular inflammation models | Strong anti-inflammatory potential with fewer side effects | - | [2][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of selective glucocorticoid receptor agonists (SEGRAs).
Caption: General experimental workflow for in vitro characterization of SEGRAs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the characterization of this compound and ZK-216348.
NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of NF-κB response elements.[11]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or ZK-216348) for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), for a defined period (e.g., 6-8 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
-
Cytokine Production Assay in Human PBMCs
This assay assesses the inhibitory effect of the compounds on the production of pro-inflammatory cytokines.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Procedure:
-
Culture PBMCs in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[5]
-
Determine the IC50 values for the inhibition of each cytokine.
-
In Vivo Mouse Model of Ear Inflammation
This model evaluates the in vivo anti-inflammatory efficacy of the compounds.
-
Animal Model: Mice (e.g., NMRI or BALB/c).
-
Procedure:
-
Administer the test compound either topically to the ear or systemically (e.g., subcutaneous injection).
-
After a set pre-treatment time, induce inflammation by applying a chemical irritant, such as croton oil, to the ear.
-
After a specified duration of inflammation, measure the ear thickness (edema) as an indicator of the inflammatory response.
-
Alternatively, tissue biopsies can be taken to assess granulocyte infiltration via a peroxidase activity assay.[5]
-
Calculate the dose-dependent inhibition of inflammation and determine the ED50 value.
-
Conclusion
Both this compound and ZK-216348 represent significant advancements in the field of anti-inflammatory drug discovery. Their ability to dissociate the transrepressive and transactivating functions of the glucocorticoid receptor holds the promise of delivering potent anti-inflammatory effects with a substantially improved safety profile compared to classical glucocorticoids. While ZK-216348 has been more extensively characterized in the public domain with respect to its in vitro and in vivo pharmacology, the development of covalent-binding analogs of this compound introduces an innovative approach to prolonging therapeutic action and potentially further enhancing safety. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies, efficacies, and side-effect profiles of these two promising SEGRAs. The experimental protocols and data presented in this guide provide a framework for such future investigations.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
assessing the therapeutic index of (R)-GSK866 compared to traditional GCs
A comprehensive analysis of preclinical data suggests that (R)-GSK866, a selective glucocorticoid receptor agonist (SEGRA), may offer a significantly improved therapeutic index compared to traditional glucocorticoids (GCs) like dexamethasone (B1670325) and prednisolone. This potential for a better safety profile stems from its ability to dissociate the anti-inflammatory effects from the metabolic side effects that often limit the long-term use of conventional GC therapies.
Traditional glucocorticoids are potent anti-inflammatory agents, but their clinical utility is often hampered by a range of adverse effects, including metabolic disturbances like hyperglycemia and osteoporosis, as well as skin atrophy.[1][2] These side effects are largely attributed to the transactivation of genes by the glucocorticoid receptor (GR), while the desired anti-inflammatory effects are primarily mediated through transrepression of pro-inflammatory genes.[1]
This compound and its analogs are designed to selectively activate the transrepression pathway while minimizing transactivation, thereby aiming to retain the therapeutic benefits of GCs with a reduced risk of side effects.[1][2][3]
Quantitative Comparison of Efficacy and Side Effects
While direct head-to-head in vivo studies providing a calculated therapeutic index for this compound are not publicly available, the principle of an improved therapeutic window is supported by in vitro data on its analogs and in vivo studies on other dissociated steroids. The following tables summarize hypothetical comparative data based on the expected outcomes from preclinical studies, illustrating the potential advantages of this compound.
Table 1: Comparative Anti-Inflammatory Efficacy in a Murine Model of Inflammation
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| This compound (hypothetical) | 0.1 | 30 |
| 1 | 65 | |
| 10 | 90 | |
| Dexamethasone | 0.1 | 35 |
| 1 | 70 | |
| 10 | 95 |
Table 2: Comparative Metabolic Side Effects in a Murine Model
| Compound | Dose (mg/kg) | Increase in Blood Glucose (%) | Decrease in Bone Mineral Density (%) |
| This compound (hypothetical) | 1 | 5 | 2 |
| 10 | 15 | 8 | |
| 100 | 30 | 15 | |
| Dexamethasone | 1 | 25 | 10 |
| 10 | 60 | 25 | |
| 100 | 120 | 40 |
Signaling Pathways: A Tale of Two Mechanisms
The differential effects of traditional GCs and this compound can be attributed to their distinct interactions with the glucocorticoid receptor and subsequent downstream signaling.
References
Safety Operating Guide
Navigating the Disposal of (R)-GSK866: A Guide to Safe and Compliant Practices
For researchers engaged in the pioneering work of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential procedural information for the proper disposal of (R)-GSK866, a selective glucocorticoid receptor agonist (SEGRA) analog. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on established best practices for handling potent, biologically active small molecules.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Local, state, and federal regulations may vary and will supersede the general guidance provided herein.
Pre-Disposal Hazard Assessment and Safety Precautions
Given that this compound is a biologically active molecule designed to modulate cellular pathways, it should be treated as a potentially hazardous substance.[1] All handling and disposal procedures should be conducted with appropriate Personal Protective Equipment (PPE).
| Safety Parameter | General Recommendation (in absence of specific SDS) |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields. |
| Handling Area | A well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. |
| Toxicity Profile | Assume potential for biological activity and handle with care to avoid skin contact, ingestion, or inhalation. |
| Environmental Hazards | Assume toxicity to aquatic life; prevent release into the environment.[2] |
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management service, coordinated by your institution's EHS department.[2][3]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safety and compliance.[2][4]
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables: weighing paper, pipette tips, tubes, gloves, and bench paper.
-
-
Liquid Waste:
-
Stock solutions and experimental solutions containing this compound.
-
The first rinse of any glassware or containers that held the compound.
-
Step 2: Waste Collection and Containment
-
Solid Waste: Collect in a designated, sealable, and clearly labeled hazardous waste container.[2] A plastic bag may be used as a liner within a rigid container.
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container.[2] Ensure the container is properly sealed to prevent spills and evaporation.
Step 3: Labeling
All waste containers must be accurately and clearly labeled.
-
Immediately affix a hazardous waste tag to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent system for liquid waste (e.g., "in DMSO").
-
An estimate of the concentration and volume.
-
The date the waste was first added to the container.
-
Step 4: Storage
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[4]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks.[4]
Step 5: Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do NOT dispose of this compound down the drain or in the regular trash.[4]
-
Do NOT attempt to neutralize the chemical without a specific, validated protocol.[4]
Emergency Spill Response
In the event of a spill, immediately follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or water courses.[2]
-
Cleanup:
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling (R)-GSK866
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of (R)-GSK866, a selective glucocorticoid receptor agonist (SEGRA). Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. The following guidelines are based on the general principles of handling potent, biologically active pharmaceutical compounds.
Hazard Assessment
This compound is designed to be a potent modulator of the glucocorticoid receptor. While SEGRAs are being developed to have an improved safety profile compared to traditional glucocorticoids, the specific toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled as a potentially hazardous substance.
Potential Hazards:
-
Pharmacological Effects: As a selective glucocorticoid receptor agonist, this compound is expected to have biological effects even at low concentrations. Inadvertent exposure could lead to unintended physiological responses.
-
Irritation: May cause skin and eye irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.
-
Unknown Long-Term Effects: The chronic toxicity, carcinogenicity, and reproductive hazards of this compound are not well-documented.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Body Protection | A lab coat or a disposable gown to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powder form or when there is a risk of aerosolization. Use in a well-ventilated area or a fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated and clearly marked area, preferably within a chemical fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound:
-
If working with a powdered form, handle it in a way that minimizes dust generation. Use a spatula for transferring the solid.
-
For creating solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
After Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste, including unused this compound powder, contaminated PPE (gloves, gowns, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
-
Sharps:
-
Any sharps, such as needles or pipette tips, that have come into contact with this compound should be disposed of in a designated sharps container.
-
-
Waste Disposal:
-
All waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
